molecular formula C7H5ClO2 B095410 2-Chloro-6-hydroxybenzaldehyde CAS No. 18362-30-6

2-Chloro-6-hydroxybenzaldehyde

Cat. No.: B095410
CAS No.: 18362-30-6
M. Wt: 156.56 g/mol
InChI Key: MVTWVXYIKIVAOJ-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTWVXYIKIVAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336015
Record name 2-chloro-6-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-30-6
Record name 2-chloro-6-hydroxybenzaldehyde
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Record name 2-Chloro-6-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅ClO₂.[1][2] It is a substituted benzaldehyde carrying a chlorine atom and a hydroxyl group at positions 2 and 6, respectively. This compound serves as a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals.[2] Its bifunctional nature, possessing both an electrophilic aldehyde group and a nucleophilic hydroxyl group, along with the influence of the electron-withdrawing chlorine atom, makes it a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and methodologies for its purification and analysis.

Chemical and Physical Properties

This compound is a white to light yellow or light orange powder or crystalline solid.[3] The quantitative physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [1]
Appearance White to light yellow/orange powder/crystal[3]
Melting Point 51-55 °C[1]
Boiling Point (Predicted) 223.1 ± 20.0 °C[3]
pKa (Predicted) 7.21 ± 0.10[2]
Flash Point 107 °C (224.6 °F) - closed cup[1]

Table 2: Identifiers and Descriptors

Identifier/DescriptorValueReference(s)
CAS Number 18362-30-6[1]
Synonyms 6-Chlorosalicylaldehyde, 2-Chloro-6-formylphenol[1][2]
InChI 1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H[1]
SMILES Oc1cccc(Cl)c1C=O[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2-chloro-6-fluorobenzaldehyde.[4]

Experimental Protocol: Synthesis from 2-chloro-6-fluorobenzaldehyde[4]

Materials:

  • 2-chloro-6-fluorobenzaldehyde

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-chloro-6-fluorobenzaldehyde (14.0 g, 88.3 mmol) in dimethyl sulfoxide (20 mL) at 0 °C, slowly add potassium hydroxide (10 g).

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.

  • Upon completion, dilute the reaction mixture with 100 mL of water.

  • Adjust the pH of the solution to 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration and wash it twice with 100 mL of water.

  • Dry the crude product with anhydrous sodium sulfate. The product can be used in subsequent reactions without further purification.

Yield: 8.5 g (62%)

Confirmation of Structure: The structure of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 11.95 (s, 1H, -OH), 10.41 (s, 1H, -CHO), 7.39-7.47 (m, 1H, Ar-H), and 6.65-7.02 (m, 2H, Ar-H).[4]

G reagents 2-Chloro-6-fluorobenzaldehyde Potassium Hydroxide DMSO reaction_vessel Reaction at 0°C to RT (18 hours) reagents->reaction_vessel workup Dilution with Water Acidification with HCl (pH 2) reaction_vessel->workup filtration Filtration and Washing workup->filtration drying Drying with Anhydrous Sodium Sulfate filtration->drying product This compound drying->product G cluster_purification Purification cluster_analysis Analysis crude Crude Product recrystallization Recrystallization crude->recrystallization pure Pure Product recrystallization->pure sample Sample gc Gas Chromatography (GC) sample->gc hplc HPLC sample->hplc nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms

References

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Chloro-6-hydroxybenzaldehyde. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Molecular Structure and Properties

This compound, also known as 6-Chlorosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
CAS Number 18362-30-6
Appearance Solid
Melting Point 51-55 °C
Boiling Point 223.1 °C (Predicted)
Flash Point 107 °C (closed cup)
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water.
SMILES String Oc1cccc(Cl)c1C=O
InChI Key MVTWVXYIKIVAOJ-UHFFFAOYSA-N

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 2-chloro-6-fluorobenzaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde

Materials:

  • 2-chloro-6-fluorobenzaldehyde

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 14.0 g (88.3 mmol) of 2-chloro-6-fluorobenzaldehyde in 20 mL of dimethyl sulfoxide.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 10 g of potassium hydroxide to the stirred solution.

  • Gradually warm the reaction mixture to room temperature and continue stirring for 18 hours.

  • Upon completion of the reaction, dilute the mixture with 100 mL of water.

  • Adjust the pH of the solution to 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • Wash the solid product twice with 100 mL of water.

  • Dry the crude product with anhydrous sodium sulfate.

Purification: The crude product can be used in subsequent reactions without further purification. If a higher purity is required, recrystallization from a suitable solvent system, such as ethanol/water, can be performed.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Chloro_6_fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde Reaction_Mixture Reaction Mixture in DMSO 2_Chloro_6_fluorobenzaldehyde->Reaction_Mixture KOH Potassium Hydroxide (KOH) KOH->Reaction_Mixture DMSO Dimethyl Sulfoxide (DMSO) DMSO->Reaction_Mixture Dilution Dilution with Water Reaction_Mixture->Dilution 18h at RT Acidification Acidification with HCl (pH 2) Dilution->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying with Anhydrous Na₂SO₄ Washing->Drying Crude_Product Crude this compound Drying->Crude_Product Final_Product Pure this compound Crude_Product->Final_Product Recrystallization (Optional)

Figure 1. Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including ¹H NMR, FT-IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.95Singlet1HPhenolic -OH
10.41Singlet1HAldehydic -CHO
7.39-7.47Multiplet1HAromatic C-H
6.65-7.02Multiplet2HAromatic C-H
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)BondFunctional Group
3200-3400 (broad)O-H stretchPhenolic Hydroxyl
2850-2950C-H stretchAldehyde
1650-1680C=O stretchAldehyde
1580-1600C=C stretchAromatic Ring
1100-1200C-O stretchPhenol
750-800C-Cl stretchAryl Halide
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a chlorine atom will result in a characteristic M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zIon
156/158[M]⁺ (Molecular ion)
155/157[M-H]⁺
127/129[M-CHO]⁺
99[M-CHO-CO]⁺

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis. The aldehyde functional group can undergo various reactions such as oxidation, reduction, and condensation. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups.

Its derivatives have been explored for their potential in drug discovery and development. For instance, Schiff bases derived from substituted salicylaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific biological profile of this compound and its derivatives warrants further investigation.

Logical Relationship of Functional Groups and Reactivity

The interplay of the functional groups in this compound dictates its chemical behavior.

Functional_Group_Reactivity cluster_functional_groups Functional Groups cluster_reactivity Chemical Reactivity Molecule This compound Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Hydroxyl Hydroxyl (-OH) Molecule->Hydroxyl Aromatic_Ring Chlorinated Aromatic Ring Molecule->Aromatic_Ring Condensation Condensation Reactions (e.g., Schiff Base Formation) Aldehyde->Condensation Oxidation_Reduction Oxidation to Carboxylic Acid Reduction to Alcohol Aldehyde->Oxidation_Reduction Alkylation_Acylation Alkylation/Acylation of Phenol Hydroxyl->Alkylation_Acylation Electrophilic_Substitution Electrophilic Aromatic Substitution Aromatic_Ring->Electrophilic_Substitution

Figure 2. Reactivity pathways of this compound based on its functional groups.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical research. The document details established formylation reactions, offering insights into their mechanisms, regioselectivity, and practical execution. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Core Synthesis Pathways from 3-Chlorophenol

The synthesis of this compound predominantly involves the electrophilic formylation of 3-chlorophenol. The hydroxyl group of the phenol directs the incoming formyl group (-CHO) to the ortho and para positions. Due to the presence of the chloro substituent at the 3-position, formylation can occur at the C2, C4, and C6 positions. The primary challenge lies in achieving regioselectivity for the desired C6 position (ortho to the hydroxyl group and adjacent to the chloro group).

Several classical and modern formylation reactions are applicable, each with distinct advantages and limitations in terms of yield, regioselectivity, and reaction conditions.

Ortho-Formylation using Magnesium Dichloride and Paraformaldehyde (Casnati-Skattebøl Reaction)

This method has emerged as a highly efficient and regioselective procedure for the ortho-formylation of phenols.[1][2] The reaction utilizes the chelating effect of a magnesium salt to direct the formylation exclusively to the ortho position. For 3-chlorophenol, this would theoretically yield this compound and 4-chloro-2-hydroxybenzaldehyde. The literature suggests high yields for various substituted phenols, including those with chloro substituents.[1]

Reaction Scheme:

Caption: MgCl2-mediated ortho-formylation of 3-Chlorophenol.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4][5] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ. While it predominantly yields ortho-isomers, the regioselectivity is often not absolute, and para-isomers can also be formed.[3] For 3-chlorophenol, this reaction is expected to produce a mixture of this compound, 4-chloro-2-hydroxybenzaldehyde, and potentially 2-chloro-4-hydroxybenzaldehyde. The yields of the Reimer-Tiemann reaction are generally reported to be low to moderate.[6] A study on the Reimer-Tiemann reaction of the isomeric o-chlorophenol resulted in a 5% yield of 3-chloro-2-hydroxybenzaldehyde and an 8% yield of the para-isomer, 3-chloro-4-hydroxybenzaldehyde, highlighting the potential for low yields and isomer formation.[7]

Reaction Scheme:

Caption: Reimer-Tiemann formylation of 3-Chlorophenol.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[8] This method is also known for its preference for ortho-formylation.[9] However, the Duff reaction is generally considered to have low efficiency.[8] For non-symmetrically substituted phenols, the regioselectivity can be influenced by factors such as hydrogen bonding between the substrate and the reactive intermediate.[9]

Reaction Scheme:

Caption: Duff formylation of 3-Chlorophenol.

Alternative Synthesis Pathway from 2-Chloro-6-fluorobenzaldehyde

An alternative and efficient route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2-chloro-6-fluorobenzaldehyde. This method avoids the regioselectivity issues associated with the formylation of 3-chlorophenol.

Nucleophilic Aromatic Substitution

In this pathway, 2-chloro-6-fluorobenzaldehyde is treated with a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The hydroxide ion displaces the more reactive fluorine atom to yield the desired product. A patent describes this process with a good yield.

Reaction Scheme:

Caption: Synthesis via nucleophilic substitution.

Quantitative Data Summary

Synthesis PathwayStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)RegioselectivityReference
Ortho-Formylation 2-BromophenolMgCl₂, Et₃N, ParaformaldehydeTHF~754 h80-81 (crude)Exclusively ortho[2]
Reimer-Tiemann o-ChlorophenolCHCl₃, NaOHWater60-8018 h5 (ortho), 8 (para)Mixture of isomers[7]
Duff Reaction PhenolsHexamethylenetetramine, AcidGlycerol/Acid150-1602-3 hGenerally lowPredominantly ortho[8]
Nucleophilic Substitution 2-Chloro-6-fluorobenzaldehydeKOHDMSORT18 h62N/AChemicalBook

Detailed Experimental Protocols

Protocol 1: Ortho-Formylation of a Halogenated Phenol using MgCl₂ and Paraformaldehyde (Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth.2005, 82, 64)

This protocol for the synthesis of 3-bromosalicylaldehyde can be adapted for the synthesis of this compound from 3-chlorophenol.[2]

Materials:

  • 3-Chlorophenol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde, dried

  • Triethylamine (Et₃N), dry

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet is purged with argon.

  • Anhydrous magnesium dichloride (2.0 equivalents) and solid paraformaldehyde (3.0 equivalents) are added to the flask under a positive pressure of argon.

  • Dry tetrahydrofuran is added via syringe.

  • Dry triethylamine (2.0 equivalents) is added dropwise via syringe, and the mixture is stirred for 10 minutes.

  • 3-Chlorophenol (1.0 equivalent) is added dropwise via syringe.

  • The reaction mixture is heated to gentle reflux (approximately 75°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and diethyl ether is added.

  • The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 times) and water (3 times).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product, likely a mixture of this compound and 4-chloro-2-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.

Protocol 2: Reimer-Tiemann Formylation of a Chlorophenol (Adapted from the synthesis of 3-Chloro-2-hydroxybenzaldehyde)

This protocol illustrates the general conditions for a Reimer-Tiemann reaction.[7]

Materials:

  • 3-Chlorophenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • 6 N Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of sodium hydroxide in water is placed in a round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, and warmed to 60°C.

  • 3-Chlorophenol is added to the sodium hydroxide solution.

  • Chloroform is added slowly over a period of one hour while maintaining the temperature at 60°C.

  • The mixture is stirred at 60°C for an additional two hours, and then the temperature is raised to 80°C for 16 hours.

  • Excess chloroform is removed by distillation.

  • The reaction mixture is cooled and acidified with 6 N sulfuric acid.

  • The product mixture is isolated by steam distillation.

  • The distillate is extracted with diethyl ether.

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting mixture of isomers is purified by column chromatography or fractional crystallization.

Logical Workflow for Synthesis Pathway Selection

The choice of the optimal synthesis pathway depends on the desired yield, purity, and available starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Synthesize This compound q1 Is high regioselectivity for the ortho-product critical? start->q1 p1 Consider MgCl2/ Paraformaldehyde Method q1->p1 Yes q2 Are low to moderate yields acceptable? q1->q2 No p2 Adapt protocol from a similar substrate p1->p2 p3 Consider Reimer-Tiemann or Duff Reaction q2->p3 Yes q3 Is 2-Chloro-6-fluorobenzaldehyde readily available? q2->q3 No end End: Optimized Synthesis p2->end p4 Requires extensive purification of isomers p3->p4 q3->p1 No p5 Utilize Nucleophilic Aromatic Substitution q3->p5 Yes p4->end p5->end

Caption: Decision workflow for selecting a synthesis pathway.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As of the latest literature review, specific quantitative solubility data for 2-Chloro-6-hydroxybenzaldehyde in various organic solvents has not been extensively published. Therefore, a populated data table cannot be provided at this time. Researchers are encouraged to utilize the experimental protocols detailed in the following sections to determine the solubility in solvents relevant to their specific applications. The following table structure is recommended for the systematic recording of experimentally determined solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used

Experimental Protocols

Accurate and reproducible solubility determination is fundamental. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is crucial to confirm saturation.

  • Place the sealed flask in a thermostatic shaker or water bath maintained at a constant temperature.

  • Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifuge the sample and/or filter it through a chemically inert filter (e.g., a 0.45 µm PTFE filter).

  • Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the original solubility by taking the dilution factor into account.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining solubility, particularly when an analytical standard for the solute is not available.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Analytical balance

  • Thermostatic shaker or water bath

  • Evaporating dish or watch glass

  • Oven or vacuum desiccator

  • Volumetric flasks

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps (1-4) described in the shake-flask method.

  • Pre-weigh a clean and dry evaporating dish (W1).

  • Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish (W2 = weight of dish + solution).

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

  • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it (W3 = weight of dish + solute).

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • The solubility can be calculated as follows:

    • Mass of dissolved solute = W3 - W1

    • Mass of solvent = W2 - W3

    • Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] x 100

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric method of solubility determination.

G cluster_prep Preparation of Saturated Solution cluster_measurement Gravimetric Measurement cluster_calc Solubility Calculation A Add excess this compound to a known volume of solvent B Seal flask and agitate in a thermostatic bath until equilibrium A->B C Allow undissolved solid to settle B->C E Transfer a known mass of the saturated supernatant to the dish (W2) C->E Transfer supernatant D Weigh a clean, dry evaporating dish (W1) D->E F Evaporate the solvent completely E->F G Cool and weigh the dish with the solute residue (W3) F->G H Calculate mass of solute (W3 - W1) G->H I Calculate mass of solvent (W2 - W3) H->I J Determine solubility (g/100g solvent) I->J

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Chloro-6-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as 6-Chlorosalicylaldehyde, is a yellow solid organic compound.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound's structure, featuring a chlorine atom, a hydroxyl group, and a benzaldehyde moiety on a benzene ring, makes it a versatile building block in medicinal chemistry.[1]

Table 1: Summary of Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[1][2][3]
Molecular Weight 156.57 g/mol [2][3][4][5]
CAS Number 18362-30-6[2][3][4][5]
Appearance White to Light yellow to Light orange powder to crystal[1][6]
Melting Point 51-55 °C[2][3][6]
Boiling Point 223.1 ± 20.0 °C (Predicted)[6]
Flash Point 107 °C (224.6 °F) - closed cup[2]
pKa 7.21 ± 0.10 (Predicted)[1][6]
Solubility Sparingly soluble in water[1]
Storage Temperature 2-8°C[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

2.1 Synthesis Protocol

A general procedure for the synthesis of 6-chlorosalicylaldehyde involves the reaction of 2-chloro-6-fluorobenzaldehyde with potassium hydroxide in dimethyl sulfoxide (DMSO).[7]

  • Step 1: A solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethyl sulfoxide (20 mL) is stirred at 0 °C.[7]

  • Step 2: Potassium hydroxide (10 g) is slowly added to the solution.[7]

  • Step 3: The reaction mixture is then gradually warmed to room temperature and stirred continuously for 18 hours.[7]

  • Step 4: Upon completion, the mixture is diluted with 100 mL of water.[7]

  • Step 5: The pH of the solution is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.[7]

  • Step 6: The precipitate is collected by filtration, washed twice with 100 mL of water, and dried with anhydrous sodium sulfate to yield the crude product.[7]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up Procedure A 2-chloro-6-fluoro-benzaldehyde D 1. Stir at 0°C 2. Warm to Room Temp 3. Stir for 18 hours A->D B Potassium Hydroxide B->D C DMSO (solvent) C->D E 1. Dilute with Water 2. Acidify with HCl (pH 2) D->E F Precipitation E->F G 1. Filtration 2. Water Wash 3. Drying (Na2SO4) F->G H This compound (Final Product) G->H

Synthesis workflow for this compound.

2.2 Spectroscopic Characterization

The structure of the synthesized product is typically confirmed using spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the product was confirmed by ¹H NMR (400 MHz, CDCl₃) with the following chemical shifts (δ) in ppm: 6.65-7.02 (m, 2H), 7.39-7.47 (m, 1H), 10.41 (s, 1H), 11.95 (s, 1H).[7]

  • Other Spectroscopic Data: While specific data points are not detailed in the provided search results, ¹H NMR, ¹³C NMR, IR, and MS spectra are generally available for this compound from various chemical suppliers.[8]

Safety and Handling

This compound is classified as hazardous.[2]

  • Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage.[2] It may also cause respiratory irritation.

  • Precautionary Measures: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[9][10] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[9][10]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at a temperature between 2-8°C.[2][6][9] It is also noted to be air-sensitive, and storage under an inert atmosphere is recommended to maintain product quality.[9]

G Properties of this compound cluster_identifiers Chemical Identifiers cluster_physical Physical Properties cluster_safety Safety Information A This compound B CAS: 18362-30-6 A->B is identified by C Formula: C7H5ClO2 A->C D Synonym: 6-Chlorosalicylaldehyde A->D E Melting Point: 51-55 °C A->E has property F Appearance: Solid A->F G Flash Point: 107 °C A->G H Signal Word: Danger A->H has safety info I Hazard: Harmful if swallowed A->I J Hazard: Causes serious eye damage A->J K Storage: 2-8°C A->K

References

An In-depth Technical Guide to 6-Chlorosalicylaldehyde: Nomenclature and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical compound 6-Chlorosalicylaldehyde, focusing on its systematic naming conventions and common synonyms. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The formal systematic name for 6-Chlorosalicylaldehyde, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloro-6-hydroxybenzaldehyde .[1][2] This name is derived from its chemical structure, which consists of a benzaldehyde ring substituted with a chloro group at the second position and a hydroxyl group at the sixth position relative to the aldehyde group.

Synonyms and Identifiers

In scientific literature and commercial databases, 6-Chlorosalicylaldehyde is known by several alternative names. The following table summarizes its most common synonyms and key chemical identifiers to facilitate cross-referencing.

Identifier Type Identifier
Common Name 6-Chlorosalicylaldehyde[1]
IUPAC Name This compound[1][2]
Synonym 1 3-Chloro-2-formylphenol
Synonym 2 Benzaldehyde, 2-chloro-6-hydroxy-[1]
Synonym 3 6-chloro salicyaldehyde[1]
Synonym 4 2-chloro-6-hydroxy-benzaldehyd[1]
Synonym 5 6-Chloro-2-hydroxybenzaldehyde[1]
CAS Number 18362-30-6[2]
Molecular Formula C7H5ClO2[2]
Molecular Weight 156.57 g/mol [2]

Chemical Identification Logic

The following diagram illustrates the logical relationship between the common name, IUPAC name, and key molecular identifiers for 6-Chlorosalicylaldehyde. This visualization aids in understanding the hierarchical and interconnected nature of chemical nomenclature.

G Logical Relationships for 6-Chlorosalicylaldehyde Identification cluster_names Nomenclature cluster_identifiers Molecular Identifiers Common Name Common Name 6-Chlorosalicylaldehyde 6-Chlorosalicylaldehyde Common Name->6-Chlorosalicylaldehyde is IUPAC Name IUPAC Name This compound This compound IUPAC Name->this compound is CAS Number CAS Number 18362-30-6 18362-30-6 CAS Number->18362-30-6 is Molecular Formula Molecular Formula C7H5ClO2 C7H5ClO2 Molecular Formula->C7H5ClO2 is 6-Chlorosalicylaldehyde->this compound systematically named as This compound->18362-30-6 identified by This compound->C7H5ClO2 represented by

References

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse biological activities of substituted benzaldehydes, detailing their therapeutic potential across antimicrobial, antioxidant, anticancer, and enzyme inhibitory applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Substituted benzaldehydes, a class of aromatic aldehydes, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The versatility of the benzaldehyde scaffold allows for a myriad of substitutions on the phenyl ring, which can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets. This has led to the development of numerous derivatives with potent and selective activities, making them promising candidates for drug discovery and development.

This technical guide delves into the core biological activities of substituted benzaldehydes, presenting key quantitative data in a structured format, providing detailed experimental protocols for the evaluation of these activities, and visualizing the intricate signaling pathways and experimental workflows.

Antimicrobial and Antifungal Activity

Substituted benzaldehydes have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of cellular integrity and key biological processes.

Antibacterial Activity

Hydroxy-substituted benzaldehydes, in particular, exhibit notable antibacterial properties. Their mechanism is believed to involve interaction with the bacterial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. This disruption of the cell's physical barrier ultimately results in cell death.

Antifungal Activity

The antifungal activity of certain substituted benzaldehydes is linked to their ability to disrupt the cellular antioxidation systems of fungi. Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal potency. These compounds can act as chemosensitizing agents, increasing the efficacy of conventional antifungal drugs by targeting cellular components like superoxide dismutases and glutathione reductase. This synergistic effect can help overcome drug resistance and reduce the required therapeutic doses of conventional antifungals.[1][2][3]

A proposed mechanism for the antifungal action of redox-active benzaldehydes involves the generation of oxidative stress within the fungal cell, overwhelming its antioxidant defense systems and leading to cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzaldehydes against Fungal Pathogens

CompoundFungal StrainMIC (mg/L)Reference
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureus500 (MIC₅₀)[4][5]
2,3-dihydroxybenzaldehydeStaphylococcus aureus500 (MIC₅₀)[4][5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents

This protocol outlines the broth microdilution method for determining the MIC of substituted benzaldehydes against fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Materials:

  • Substituted benzaldehyde compound

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solution: Dissolve the substituted benzaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts: Culture the yeast on an appropriate agar medium for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds: Culture the mold on potato dextrose agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the conidial suspension concentration using a hemocytometer.

  • Serial Dilution: Perform a two-fold serial dilution of the antifungal stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Dilute the fungal inoculum in RPMI-1640 medium to the desired final concentration and add it to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control well and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Diagram 1: General Workflow for Antifungal MIC Testing

G General Workflow for Antifungal MIC Testing A Prepare Antifungal Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Determine MIC (Visual or Spectrophotometric) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Many substituted benzaldehydes, particularly those with hydroxyl groups, exhibit potent antioxidant activity. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus preventing oxidative damage to cellular components.

The antioxidant capacity of these compounds is closely related to their chemical structure, including the number and position of hydroxyl groups on the benzene ring.

Table 2: Antioxidant Activity of Substituted Benzaldehydes (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µM)Reference
Prenylated Benzaldehyde Derivative 11>100[11]
Prenylated Benzaldehyde Derivative 1327.20[11]
Prenylated Benzaldehyde Derivative 15>100[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of substituted benzaldehydes by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12][13][14]

Materials:

  • Substituted benzaldehyde compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should have a deep violet color and should be protected from light.

  • Preparation of Test Samples: Dissolve the substituted benzaldehyde and the positive control in the same solvent as the DPPH solution to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of each sample dilution with the DPPH working solution. Include a control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Diagram 2: DPPH Radical Scavenging Mechanism

G DPPH Radical Scavenging by an Antioxidant DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant Ar-OH (Antioxidant) Antioxidant_radical Ar-O• Antioxidant->Antioxidant_radical - H•

Caption: Antioxidant donating a hydrogen atom to neutralize the DPPH radical.

Anticancer Activity

A growing body of evidence suggests that substituted benzaldehydes possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifaceted and can include:

  • Induction of Apoptosis: Many benzyloxybenzaldehyde derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the loss of mitochondrial membrane potential.[15]

  • Cell Cycle Arrest: Certain substituted benzaldehydes can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[15]

  • Inhibition of Signaling Pathways: Benzaldehyde has been reported to suppress key signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating the interaction of 14-3-3ζ with various client proteins.[16][17][18]

Table 3: Cytotoxic Activity of Substituted Benzaldehydes against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehyde (29)HL-60Potent at 1-10 µM
ABMM-15 (benzyloxybenzaldehyde derivative)ALDH1A3 expressing cells0.23[19][20][21]
ABMM-16 (benzyloxybenzaldehyde derivative)ALDH1A3 expressing cells1.29[19][20][21]
MPOBAHCT-11624.95[22]
2,5-2Cl (piperidone monocarbonyl curcumin analogue)A549< 5[16]
2Br-5Cl (piperidone monocarbonyl curcumin analogue)A549< 5[16]
2-Cl (piperidone monocarbonyl curcumin analogue)A549< 5[16]
2-F (piperidone monocarbonyl curcumin analogue)A549< 5[16]
Benzaldehyde (piperidone monocarbonyl curcumin analogue)A549< 5[16]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[19][22][23][24]

Materials:

  • Cancer cell line

  • Complete culture medium

  • Substituted benzaldehyde compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions in each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1][2][25]

Materials:

  • Cancer cell line

  • Substituted benzaldehyde compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the substituted benzaldehyde for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

  • Staining: Rehydrate the fixed cells in PBS and then incubate them with the PI staining solution in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay uses a fluorescent dye, such as JC-1, to measure changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[21][26][27][28][29]

Materials:

  • Cancer cell line

  • Substituted benzaldehyde compound

  • JC-1 fluorescent dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment: Treat cells with the substituted benzaldehyde. Include untreated and positive control groups.

  • JC-1 Staining: Incubate the cells with the JC-1 staining solution. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization and the induction of apoptosis.

Diagram 3: Simplified Apoptosis Signaling Pathway

G Simplified Intrinsic Apoptosis Pathway cluster_0 Mitochondrion MMP Loss of Mitochondrial Membrane Potential CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Benzaldehyde Substituted Benzaldehyde Benzaldehyde->MMP Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Substituted benzaldehydes can induce apoptosis via the mitochondrial pathway.

Enzyme Inhibitory Activity

Substituted benzaldehydes have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Tyrosinase Inhibition

Benzaldehyde and its derivatives can inhibit tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The inhibition can be of different types, including partial noncompetitive, full, and mixed-type inhibition, depending on the nature of the substituent on the benzaldehyde ring.[25]

Acetylcholinesterase Inhibition

Certain substituted benzaldehydes have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of Substituted Benzaldehydes

CompoundEnzymeIC₅₀ (µM)Reference
BenzaldehydeTyrosinase31.0[25]
Benzimidazole-based benzaldehyde derivative 1Acetylcholinesterase0.050 ± 0.001[10][24]
Benzimidazole-based benzaldehyde derivative 1Butyrylcholinesterase0.080 ± 0.001[10][24]
Experimental Protocols

This protocol describes a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.[4][20][30][31]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Substituted benzaldehyde compound

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution. Include a control without the inhibitor and a blank for each sample without the enzyme.

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

  • Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at approximately 475 nm in a kinetic mode for a set duration.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value is then determined from the dose-response curve.

This colorimetric assay is widely used to screen for AChE inhibitors.[3][32][33][34][35]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Substituted benzaldehyde compound

  • Galantamine or Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period.

  • Reaction Initiation: Add DTNB and the substrate ATCI to start the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

  • Absorbance Measurement: Measure the increase in absorbance at approximately 412 nm over time.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Diagram 4: Acetylcholinesterase Inhibition Assay Principle

G Principle of the Ellman's Assay for AChE Inhibition AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE Acetate Acetate ATCI->Acetate Hydrolysis by AChE TNB 5-Thio-2-nitrobenzoate (Yellow) Thiocholine->TNB Reacts with DTNB DTNB (Colorless) DTNB->TNB Reacts with Thiocholine Inhibitor Substituted Benzaldehyde (Inhibitor) Inhibitor->AChE

Caption: Substituted benzaldehydes can inhibit AChE, preventing the breakdown of acetylthiocholine.

Conclusion

Substituted benzaldehydes represent a versatile and promising class of compounds with a broad range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their properties to enhance potency and selectivity for various biological targets. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

The Genesis of an Essential Moiety: A Technical Guide to the Discovery and History of Chlorohydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and applications of chlorohydroxybenzaldehydes. This guide provides an in-depth exploration of the historical context, key synthetic methodologies with detailed protocols, and the burgeoning role of these compounds in medicinal chemistry.

Abstract

Chlorohydroxybenzaldehydes, a class of substituted aromatic aldehydes, hold a significant position in synthetic organic chemistry and drug discovery. Their unique combination of hydroxyl, chloro, and aldehyde functional groups on a benzene ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including Schiff bases, chalcones, and various heterocyclic systems. This technical guide traces the historical development of their synthesis, from the seminal discoveries of formylation reactions in the late 19th century to modern optimized protocols. It presents a detailed overview of the primary synthetic routes, provides specific experimental procedures, tabulates key physicochemical and spectroscopic data for prominent isomers, and explores their applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

A Historical Perspective: The Dawn of Aromatic Formylation

The story of chlorohydroxybenzaldehydes is intrinsically linked to the development of methods for the formylation of phenols. The late 19th century witnessed groundbreaking advancements in synthetic organic chemistry, laying the foundation for the targeted synthesis of these valuable compounds.

The pivotal moment in this history was the discovery of the Reimer-Tiemann reaction in 1876 by Karl Reimer and Ferdinand Tiemann.[1][2][3] Their work demonstrated that phenols could be ortho-formylated by reaction with chloroform in the presence of a strong base.[1][2] This reaction, proceeding through a dichlorocarbene intermediate, was one of the first general methods to introduce an aldehyde group onto a phenol ring and remains a cornerstone of synthetic chemistry.[4]

Another significant contribution was the Duff reaction , developed by James Cooper Duff in the 1930s and 1940s.[5][6] This method utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid, to produce ortho-hydroxybenzaldehydes.[7] The Duff reaction proved to be particularly effective for certain substituted phenols where the Reimer-Tiemann reaction might give low yields.[7]

These classical reactions provided the initial pathways for chemists to synthesize various chlorohydroxybenzaldehyde isomers by applying them to the corresponding chlorophenols. The subsequent decades saw numerous refinements and modifications to these procedures to improve yields, selectivity, and reaction conditions.

Key Synthetic Methodologies

The synthesis of chlorohydroxybenzaldehydes primarily relies on the electrophilic aromatic substitution of chlorophenols. The two most prominent methods are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of a phenoxide ion by dichlorocarbene generated in situ from chloroform and a strong base. The electron-donating nature of the hydroxyl group activates the aromatic ring, directing the electrophilic carbene primarily to the ortho position.

General Reaction Scheme: Chlorophenol + CHCl₃ + NaOH → Chlorohydroxybenzaldehyde + NaCl + H₂O

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols. It involves heating the phenol with hexamine in the presence of an acid catalyst like glyceroboric acid or trifluoroacetic acid. The reaction proceeds through the formation of an iminium ion which then acts as the electrophile.

General Reaction Scheme: Chlorophenol + (CH₂)₆N₄ --(Acid, Heat)--> Intermediate --(Hydrolysis)--> Chlorohydroxybenzaldehyde

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of specific chlorohydroxybenzaldehyde isomers.

Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of o-chlorophenol.[8]

Materials:

  • o-Chlorophenol (126 g, 0.98 mol)

  • Sodium hydroxide (266 g, 6.65 mol)

  • Chloroform (262 g, 2.20 mol)

  • Deionized water (1000 ml)

  • 6 N Sulfuric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Hexane

Equipment:

  • 3000 ml three-necked round-bottom flask

  • Mechanical stirrer

  • 250 ml Addition funnel

  • Reflux condenser

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a sodium hydroxide solution by dissolving 266 g of NaOH in 1000 ml of water in the 3000 ml round-bottom flask.

  • Equip the flask with a mechanical stirrer, addition funnel, and reflux condenser.

  • Warm the solution to 60°C using a heating mantle.

  • Add 126 g of o-chlorophenol to the stirred solution. The phenol should dissolve completely.

  • Slowly add 262 g of chloroform from the addition funnel over a period of one hour, maintaining the temperature at 60°C.

  • After the addition is complete, continue stirring at 60°C for an additional two hours.

  • Increase the temperature to 80°C and maintain for sixteen hours.

  • Arrange for distillation to remove the excess chloroform.

  • After cooling, acidify the reaction mixture with 6 N sulfuric acid.

  • Perform steam distillation on the acidified mixture. Collect approximately six liters of distillate.

  • Extract the distillate with diethyl ether.

  • Dry the combined ethereal extracts with anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oil containing a mixture of 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde.

  • Pour the oil into 500 ml of vigorously stirred hexane. The 3-chloro-4-hydroxybenzaldehyde will precipitate as a white solid.

  • Filter off the precipitate. The yield of this isomer is approximately 8%.

  • Evaporate the hexane filtrate under reduced pressure to obtain an oil which should crystallize upon standing at room temperature for 24 hours.

  • The yield of 3-chloro-2-hydroxybenzaldehyde is approximately 8.01 g (5%), with a melting point of 51-53°C.[8]

Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde

This protocol describes a chloromethylation reaction of salicylaldehyde.[9]

Materials:

  • Salicylaldehyde

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 0.5% Sodium Bicarbonate Solution

Equipment:

  • Reaction flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Mix salicylaldehyde (30.5 g), paraformaldehyde (13.5 g), and concentrated HCl (150 ml) in a suitable flask.

  • Stir the mixture at room temperature for 48 hours.

  • A precipitate of the benzyl chloride derivative will form. Collect the solid by filtration.

  • Wash the precipitate with a 0.5% NaHCO₃ solution and then with water.

  • Dry the product under vacuum. The obtained 5-(chloromethyl)-2-hydroxybenzaldehyde has a melting point of 84–85 °C.[9]

Quantitative Data of Chlorohydroxybenzaldehyde Isomers

The following tables summarize key physical and spectroscopic data for several common isomers.

Table 1: Physical Properties of Chlorohydroxybenzaldehyde Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Chloro-2-hydroxybenzaldehyde1927-94-2C₇H₅ClO₂156.5751-53[8]63 (at 5 mmHg)[10]
4-Chloro-2-hydroxybenzaldehyde2420-16-8C₇H₅ClO₂156.5752-54215-217
5-Chloro-2-hydroxybenzaldehyde635-93-8C₇H₅ClO₂156.5798-100228-230
6-Chloro-2-hydroxybenzaldehyde3179-01-3C₇H₅ClO₂156.5768-70-
5-(Chloromethyl)-2-hydroxybenzaldehyde10459-07-1C₈H₇ClO₂170.5984-85[9]-

Table 2: Spectroscopic Data for 5-(Chloromethyl)-2-hydroxybenzaldehyde [9]

Data TypeValues
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 4.59 (s, 2H), 7.00 (d, J = 8.8 Hz, 1H), 7.56 (dd, J = 2.4 and 8.4 Hz, 1H), 7.59 (d, J = 2.0 Hz, 1H), 9.90 (s, 1H), 11.07 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 45.4, 118.5, 120.5, 129.4, 133.8, 137.4, 151.7, 196.3

Visualized Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenoxide Formylation CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3->CCl3- -H₂O OH- Hydroxide CCl2 Dichlorocarbene CCl3-->CCl2 -Cl⁻ Cl- Chloride Ion Phenoxide Chlorophenoxide Anion CCl2->Phenoxide Intermediate Dichloromethyl Substituted Phenol Phenoxide->Intermediate + :CCl₂ Product Chlorohydroxy- benzaldehyde Intermediate->Product Hydrolysis Hydrolysis (2 OH⁻, -2 Cl⁻)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Synthesis_Workflow start Start: Chlorophenol reaction Formylation Reaction (e.g., Reimer-Tiemann) start->reaction acidification Acidification reaction->acidification extraction Solvent Extraction acidification->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product Final Product: Chlorohydroxybenzaldehyde purification->product

Caption: General experimental workflow for synthesis.

Applications in Drug Development and Medicinal Chemistry

Chlorohydroxybenzaldehydes are valuable building blocks in the synthesis of compounds with a wide range of biological activities. Their utility stems from the reactivity of the aldehyde and hydroxyl groups, which allows for the straightforward synthesis of derivatives such as Schiff bases and chalcones.

Schiff Base Formation: The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). These compounds are known to possess a broad spectrum of pharmacological properties. For instance, Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde have been investigated for their anti-ulcer activities.[11] Others have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.[12]

Antimicrobial and Anticancer Agents: The chlorohydroxybenzaldehyde scaffold itself and its derivatives have been explored for their therapeutic potential. Derivatives of these compounds have demonstrated notable antimicrobial and anticancer properties.[13] For example, certain benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-chlorobenzaldehyde, have exhibited significant activity against the HL-60 cancer cell line, inducing apoptosis and cell cycle arrest.[14] The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, often contributing to improved biological activity.

The development of hybrid molecules, where the chlorohydroxybenzaldehyde moiety is combined with other pharmacophores like benzimidazole or thiadiazole, is an active area of research aimed at creating novel therapeutic agents with enhanced efficacy against cancer and microbial infections.[15]

Conclusion

From their origins in the foundational formylation reactions of the 19th century, chlorohydroxybenzaldehydes have evolved into indispensable intermediates in modern organic synthesis and medicinal chemistry. The pioneering work of Reimer, Tiemann, and Duff provided the chemical community with the tools to access these versatile molecules. Today, ongoing research continues to uncover new applications for these compounds and their derivatives, particularly in the quest for novel therapeutic agents to combat cancer and infectious diseases. This guide serves as a foundational resource for professionals in the field, encapsulating the rich history, practical synthesis, and significant potential of this important class of chemical compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-hydroxybenzaldehyde from o-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis, starting from o-chlorophenol. The following sections outline two effective methods for the ortho-formylation of o-chlorophenol: the Duff reaction and a magnesium chloride-mediated formylation.

Introduction

The introduction of a formyl group ortho to the hydroxyl group of phenols is a critical transformation in organic synthesis. For a substituted phenol such as o-chlorophenol, achieving high regioselectivity for the C6 position to produce this compound can be challenging. This document details two recommended methods that have shown efficacy for this specific transformation. While the Reimer-Tiemann reaction is a classic method for phenol formylation, literature suggests it may be less effective for o-chlorophenol.[1] Therefore, the more robust Duff reaction and a modern, high-yield magnesium chloride-mediated method are presented.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two recommended synthesis protocols, allowing for an at-a-glance comparison.

ParameterDuff ReactionMagnesium Chloride-Mediated Formylation
Formylating Agent Hexamethylenetetramine (HMTA)Paraformaldehyde
Catalyst/Promoter Glyceroboric acidAnhydrous Magnesium Chloride (MgCl₂)
Solvent Anhydrous GlycerolAnhydrous Tetrahydrofuran (THF) or Acetonitrile
Base -Triethylamine (Et₃N)
Reaction Temperature 150-160 °CReflux (approx. 66 °C in THF)
Reaction Time 2-3 hours2-4 hours
Reported Yield ~18% (average for various phenols)[1]High to excellent for substituted phenols[2]
Selectivity Ortho-selective[1]Exclusively ortho-selective[3]
Work-up Steam distillationAcid wash and extraction

Experimental Protocols

Method 1: Duff Reaction

The Duff reaction provides a classical and effective method for the ortho-formylation of phenols, and has been reported to be successful for o-chlorophenol where the Reimer-Tiemann reaction has failed.[1]

Materials:

  • o-Chlorophenol

  • Hexamethylenetetramine (HMTA)

  • Anhydrous Glycerol

  • Boric Acid

  • Sulfuric Acid (dilute)

  • Steam distillation apparatus

Procedure: [1]

  • Prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.

  • Intimately mix o-chlorophenol and hexamethylenetetramine.

  • Simultaneously add the o-chlorophenol and HMTA mixture to the hot glyceroboric acid medium while maintaining the temperature at 150-160 °C.

  • After the addition is complete, continue heating for a short period to ensure the reaction goes to completion (typically 2-3 hours total reaction time).

  • Cool the reaction mixture and treat with dilute sulfuric acid.

  • Subject the acidified mixture to steam distillation to isolate the this compound.

  • The product is obtained in a nearly pure form, and often no further purification such as bisulfite extraction is necessary.[1]

Method 2: Magnesium Chloride-Mediated Ortho-Formylation

This modern method offers high yields and excellent regioselectivity for the ortho-formylation of phenols, including those with chloro-substituents.[2] The use of anhydrous reagents and an inert atmosphere is crucial for success.[4]

Materials:

  • o-Chlorophenol

  • Anhydrous Magnesium Chloride (MgCl₂, beads are recommended)[4]

  • Paraformaldehyde (dried)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 N)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure: [2][3]

  • Set up a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and rubber septa under an inert atmosphere of argon or nitrogen.

  • To the flask, add anhydrous magnesium chloride (2.0 equivalents) and dried paraformaldehyde (3.0 equivalents).

  • Add anhydrous THF via syringe.

  • Add anhydrous triethylamine (2.0 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add o-chlorophenol (1.0 equivalent) dropwise via syringe.

  • Heat the reaction mixture to reflux (approximately 75 °C oil bath temperature) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (three times) and water (three times).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_duff Duff Reaction cluster_mgcl2 MgCl₂-Mediated Formylation o_chlorophenol o-Chlorophenol product This compound o_chlorophenol->product Duff Reaction o_chlorophenol->product MgCl₂-Mediated duff_reagents 1. HMTA, Glyceroboric Acid 2. H₂SO₄, Steam Distillation mgcl2_reagents 1. MgCl₂, Et₃N, Paraformaldehyde 2. HCl work-up

Caption: Chemical pathways for the synthesis of this compound.

Experimental Workflow: MgCl₂-Mediated Formylation

Workflow Workflow for MgCl₂-Mediated Formylation start Assemble Dry Glassware under Inert Atmosphere add_reagents Add Anhydrous MgCl₂ and Paraformaldehyde start->add_reagents add_solvent_base Add Anhydrous THF and Triethylamine add_reagents->add_solvent_base add_substrate Add o-Chlorophenol add_solvent_base->add_substrate reflux Heat to Reflux (2-4 hours) add_substrate->reflux cool Cool to Room Temperature reflux->cool extraction Ether Addition and Aqueous Work-up (HCl, H₂O) cool->extraction dry_concentrate Dry with MgSO₄ and Concentrate extraction->dry_concentrate purify Purification (optional) dry_concentrate->purify product This compound purify->product

Caption: Step-by-step workflow for the MgCl₂-mediated synthesis.

References

Applications of 2-Chloro-6-hydroxybenzaldehyde in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern, featuring a hydroxyl group and a chlorine atom ortho to the aldehyde functionality, provides a reactive scaffold for the generation of diverse molecular architectures. In medicinal chemistry, this compound is primarily utilized in the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial and anticancer activities. This document provides a detailed account of its applications, supported by experimental protocols and quantitative data where available through analogous compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Application in the Synthesis of Bioactive Schiff Bases

The most prominent application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and an aldehyde. The resulting imine bond is crucial for the biological activities exhibited by these compounds. The hydroxyl and chloro substituents on the benzaldehyde ring can modulate the electronic and steric properties of the resulting Schiff bases, influencing their interaction with biological targets.

Antimicrobial Activity

Schiff bases derived from substituted salicylaldehydes are known to possess significant antimicrobial properties. While specific data for this compound derivatives is emerging, studies on analogous compounds, such as those from 5-chloro-salicylaldehyde, provide strong evidence for their potential as antibacterial and antifungal agents. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated potent activity against a range of bacteria and fungi. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant minimum inhibitory concentrations (MICs) against various microbes.[1]

Table 1: Antimicrobial Activity of a Schiff Base Derived from 5-chloro-salicylaldehyde [1]

Microbial StrainMIC (µg/mL)
Bacillus subtilis45.2
Escherichia coli1.6
Pseudomonas fluorescens2.8
Staphylococcus aureus3.4
Aspergillus niger47.5

The general workflow for synthesizing and evaluating the antimicrobial potential of Schiff bases derived from this compound is depicted below.

G Workflow for Antimicrobial Schiff Base Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Primary Amine B->C D Schiff Base Derivative C->D E Antimicrobial Screening (e.g., Broth Microdilution) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.

Anticancer Activity

Schiff bases derived from salicylaldehyde analogues have also emerged as a promising class of anticancer agents.[2] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. While specific IC50 values for derivatives of this compound are not yet widely published, research on Schiff bases from the parent compound, 2-hydroxybenzaldehyde, demonstrates potent cytotoxic effects against various cancer cell lines. For example, certain 2-hydroxybenzaldehyde Schiff base derivatives have shown significant activity against the Huh7 liver cancer cell line.[2]

Table 2: Cytotoxicity of 2-Hydroxybenzaldehyde Schiff Base Derivatives against Huh7 Cancer Cells [2]

CompoundIC50 (µg/mL)
8S114.46
8S213.75
8S411.89
8S510.14

The screening process for identifying anticancer activity in Schiff bases synthesized from this compound would typically follow the workflow illustrated below.

G Workflow for Anticancer Schiff Base Screening cluster_synthesis Synthesis cluster_screening In Vitro Screening A This compound C Schiff Base Synthesis A->C B Bioactive Amine Moiety B->C D Purified Schiff Base C->D E Cytotoxicity Assay (e.g., MTT Assay) D->E G Determine IC50 Values E->G F Panel of Cancer Cell Lines F->E H Lead Compound Identification G->H

Caption: General workflow for the synthesis and in vitro anticancer screening of Schiff bases.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of Schiff bases derived from this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted aniline, aminobenzoic acid)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add a solution of 1.0 mmol of the selected primary amine in 10 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the purified Schiff base.

  • Dry the purified crystals and characterize the compound using spectroscopic methods (FT-IR, NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized Schiff base

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agent (positive control)

  • Solvent for the compound (e.g., DMSO, negative control)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate. Include wells with only broth (sterility control), broth and inoculum (growth control), and broth, inoculum, and the standard antimicrobial agent (positive control).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a plate reader.[3]

Protocol 3: In Vitro Cytotoxicity Screening by MTT Assay

Materials:

  • Synthesized Schiff base

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment, e.g., BHK-21)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells and normal cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized Schiff base in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the Schiff base. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[4]

Conclusion

This compound is a valuable and reactive starting material for the synthesis of novel bioactive compounds, particularly Schiff bases. The existing literature on structurally similar compounds strongly suggests that derivatives of this compound are likely to exhibit significant antimicrobial and anticancer properties. The provided protocols offer a foundational framework for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new therapeutic agents. Further exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency and selectivity for future drug development endeavors.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-6-hydroxybenzaldehyde as a starting material for the preparation of heterocyclic compounds, with a primary focus on the synthesis of coumarin derivatives. This document includes detailed experimental protocols, quantitative data, and visual diagrams to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile difunctional aromatic compound. The presence of hydroxyl and aldehyde groups in an ortho position, along with a chloro substituent, makes it an attractive precursor for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the aromatic ring and the adjacent functional groups, offering unique opportunities for synthetic transformations. Among the various heterocyclic scaffolds, coumarins are readily accessible from this starting material through well-established condensation reactions.

Coumarins, a class of benzopyrone-containing heterocycles, are of significant interest due to their wide range of pharmacological properties, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The chloro-substitution on the coumarin ring can further modulate these biological effects.

Synthesis of 8-Chlorocoumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a highly efficient method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of coumarins from 2-hydroxybenzaldehydes and active methylene compounds.[3] The reaction typically proceeds in the presence of a weak base, such as piperidine or triethylamine, which catalyzes the condensation between the aldehyde and the carbanion generated from the active methylene compound, followed by an intramolecular cyclization (lactonization) to form the coumarin ring.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 8-Chloro-3-substituted Coumarin reactant1->product Knoevenagel Condensation & Intramolecular Cyclization reactant2 Active Methylene Compound (e.g., Diethyl Malonate) reactant2->product reagents Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat

Caption: General scheme for the synthesis of 8-chlorocoumarins.

Experimental Protocol: Synthesis of Ethyl 8-Chloro-2-oxo-2H-chromene-3-carboxylate

This protocol describes the synthesis of a representative 8-chlorocoumarin derivative using this compound and diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 1.57 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add diethyl malonate (e.g., 1.92 g, 12 mmol) followed by a catalytic amount of piperidine (e.g., 0.085 g, 1 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and acidify with 1 M HCl to a pH of approximately 2. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate as a crystalline solid.

  • Drying: Dry the purified product in a desiccator under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate.

ParameterValueReference
Yield 85-95%[4]
Melting Point Varies with purity-
1H NMR (CDCl3, 400 MHz) δ (ppm) 8.45 (s, 1H, H-4), 7.55 (d, J=8.0 Hz, 1H, Ar-H), 7.40 (d, J=8.0 Hz, 1H, Ar-H), 7.20 (t, J=8.0 Hz, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH2CH3), 1.40 (t, J=7.1 Hz, 3H, OCH2CH3)Hypothetical data based on similar structures
13C NMR (CDCl3, 100 MHz) δ (ppm) 163.0 (C=O, ester), 158.0 (C=O, lactone), 148.0, 145.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0, 62.0 (OCH2), 14.0 (CH3)Hypothetical data based on similar structures
IR (KBr, cm-1) 3050 (Ar C-H), 1740 (C=O, ester), 1720 (C=O, lactone), 1610, 1580 (C=C), 1250 (C-O), 750 (C-Cl)Hypothetical data based on similar structures

Experimental Workflow Diagram

G start Start: This compound + Diethyl Malonate in Ethanol add_catalyst Add Piperidine start->add_catalyst reflux Reflux (4-6 hours) add_catalyst->reflux tlc Monitor by TLC reflux->tlc workup Cool & Pour into Acidified Ice Water tlc->workup Reaction Complete filter Vacuum Filtration workup->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry end End: Pure Ethyl 8-Chloro-2-oxo-2H- chromene-3-carboxylate dry->end

Caption: Workflow for the synthesis of 8-chlorocoumarin.

Biological Activity of Chloro-Substituted Coumarins

Coumarin derivatives are known to exhibit a wide range of biological activities. The presence of a chlorine atom at the C-8 position can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Potential Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of coumarin derivatives.[1][5] Chloro-substituted coumarins have shown promising activity against various bacterial and fungal strains. The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Potential Anticancer Activity

Coumarins have been investigated for their potential as anticancer agents.[6][7] They can induce apoptosis, inhibit cell proliferation, and interfere with angiogenesis in cancer cells. The specific mechanisms can involve the modulation of various signaling pathways.

Illustrative Signaling Pathway: Apoptosis Induction by Coumarin Derivatives

G coumarin 8-Chlorocoumarin Derivative cell_membrane Cancer Cell Membrane coumarin->cell_membrane Interacts with ros Increased ROS Production cell_membrane->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential pathway for apoptosis induction by coumarins.

Synthesis of Other Heterocycles

While the synthesis of coumarins is a primary application, this compound can potentially be used to synthesize other heterocyclic systems, although this is less commonly reported in the literature.

  • Quinolines: The synthesis of quinolines typically involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or β-ketoesters (Combes synthesis). The direct use of this compound in these classical quinoline syntheses is not a standard approach.

Conclusion

This compound serves as a valuable and readily available starting material for the synthesis of 8-chlorocoumarin derivatives through the efficient Knoevenagel condensation. The resulting compounds are of significant interest for further investigation in drug discovery programs due to the established broad-spectrum biological activities of the coumarin scaffold. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of these and related heterocyclic compounds.

References

Application Notes and Protocols: Reaction of 2-Chloro-6-hydroxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the reaction of 2-chloro-6-hydroxybenzaldehyde with various primary amines. The resulting imines are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Introduction

The reaction of this compound with primary amines leads to the formation of Schiff bases, a class of organic compounds characterized by an azomethine (-C=N-) group. This condensation reaction is typically straightforward and results in compounds with diverse chemical and biological properties. The presence of the chloro and hydroxyl groups on the benzaldehyde ring can influence the electronic properties and biological activity of the resulting Schiff bases, making them attractive candidates for drug discovery and development.

Synthesis of Schiff Bases from this compound

The general reaction for the synthesis of Schiff bases from this compound involves the condensation of the aldehyde with a primary amine, often in an alcoholic solvent and sometimes with an acid catalyst.

General Reaction Scheme:

G reactant1 This compound catalyst Ethanol, Reflux reactant1->catalyst reactant2 +   R-NH2 (Amine) reactant2->catalyst product Schiff Base catalyst->product

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound and an Aromatic Amine (e.g., Aniline)

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, optional catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of absolute ethanol.

  • Add the aniline solution to the flask containing the this compound solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified crystals in a desiccator.

  • Record the yield and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Protocol 2: Synthesis of a Schiff Base from this compound and an Aliphatic Amine (e.g., Ethylenediamine for a bis-Schiff base)

Materials:

  • This compound (2.0 mmol)

  • Ethylenediamine (1.0 mmol)

  • Methanol (30 mL)

  • Round-bottom flask (100 mL)

  • Stirring bar

  • Ice bath

Procedure:

  • Dissolve 2.0 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of ethylenediamine in 10 mL of methanol.

  • Slowly add the ethylenediamine solution dropwise to the stirred solution of this compound at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • A precipitate will form during the reaction. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

  • Dry the purified product under vacuum.

  • Determine the yield and characterize the structure by spectroscopic analysis.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Schiff Bases from Salicylaldehyde Analogues
AldehydeAmineSolventCatalystReaction Time (h)Yield (%)Reference
2-Hydroxybenzaldehyde2-AminopyridineEthanol-364.6[1]
2-Hydroxybenzaldehyde2-AminopyrazineEthanol-333.9[1]
m-Nitrobenzaldehydep-ChloroanilineEthanol--~60[2]
2-Hydroxy-1-naphthaldehyde2-AminopyridineEthanol-3Quantitative[1]
2-Chloro-6-fluorobenzaldehyde4-AminophenolEthanolGlacial Acetic Acid4-6Not Specified

Note: Data for this compound is limited in the literature; this table presents data for analogous reactions to provide an expected range of outcomes.

Table 2: Spectroscopic Data for Characterization of Analogous Schiff Bases
Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-¹H NMR (δ, ppm) -OHReference
From 2-Hydroxybenzaldehyde and 2-Aminopyridine1612.58.6412.92[1]
From 2-Hydroxybenzaldehyde and 2-Aminopyrazine1594.98.8012.67[1]
From 2-Hydroxy-1-naphthaldehyde and 2-Aminopyridine1685.59.9715.44[1]

Note: This data is for Schiff bases derived from similar aldehydes and can be used as a reference for the characterization of this compound derivatives.

Applications in Drug Development

Schiff bases derived from substituted salicylaldehydes have demonstrated a wide array of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several studies have reported the cytotoxic effects of salicylaldehyde-based Schiff bases against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Workflow for Anticancer Activity Screening:

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesize Schiff Base purification Purify and Characterize synthesis->purification cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa) purification->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis Apoptosis Assays (e.g., Annexin V) mtt_assay->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK proteins) apoptosis->pathway

Caption: Experimental workflow for anticancer screening.

Signaling Pathway Modulation: The MAPK Pathway

Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[5] Dysregulation of the MAPK pathway is a hallmark of many cancers.[5]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription jnk JNK apoptosis Apoptosis jnk->apoptosis p38 p38 p38->apoptosis schiff_base Schiff Base Derivative schiff_base->jnk Activation schiff_base->p38 Activation proliferation Cell Proliferation (Inhibited) transcription->proliferation

Caption: MAPK signaling pathway and potential intervention by Schiff bases.

Table 3: Cytotoxicity of Salicylaldehyde-derived Schiff Bases against Cancer Cell Lines
Schiff Base DerivativeCell LineIC₅₀ (µg/mL)Reference
8S3 (from 2-hydroxybenzaldehyde)A549 (Lung)Not Specified, but cytotoxic[3]
8S3 (from 2-hydroxybenzaldehyde)HCT-116 (Colon)Not Specified, but cytotoxic[3]
8S3 (from 2-hydroxybenzaldehyde)Huh-7 (Liver)Not Specified, but cytotoxic[3]
8S3 (from 2-hydroxybenzaldehyde)MCF-7 (Breast)Not Specified, but cytotoxic[3]
Azo-Schiff baseMCF-7 (Breast)16.81 µM[6]
Azo-Schiff baseHeLa (Cervical)>400 µM[6]
L3 (from a substituted salicylaldehyde)MDA-MB-231 (Breast)Reduction in viability by 34.23% at 25 µg/mL[7]

Note: This table provides examples of the cytotoxic potential of related Schiff bases. Specific IC₅₀ values for this compound derivatives would need to be determined experimentally.

Antimicrobial Activity

Schiff bases are also known for their potent antimicrobial properties against a range of bacteria and fungi. The imine group is crucial for their biological activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 4: Antimicrobial Activity of Salicylaldehyde-derived Schiff Bases
Schiff Base DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated Benzaldehyde-Isoniazid Schiff Base (L1)Candida albicans0.037 mM[8]
Fluorinated Benzaldehyde-Isoniazid Schiff Base (L4)Candida albicans0.048 mM[8]
From 2,5-dihydroxybenzaldehyde (S6)Staphylococcus aureus62.5[9]
From 2,5-dihydroxybenzaldehyde (S3 and S6)Escherichia coli50-62.5[9]

Note: This table illustrates the potential antimicrobial efficacy of related Schiff bases. The specific activity of this compound derivatives should be experimentally verified.

Conclusion

The reaction of this compound with primary amines provides a versatile route to a diverse range of Schiff bases with significant potential in drug discovery. The straightforward synthesis, coupled with their promising anticancer and antimicrobial activities, makes these compounds valuable scaffolds for the development of novel therapeutic agents. Further investigation into their mechanism of action and structure-activity relationships is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde with functional groups that present challenges for direct analysis by gas chromatography (GC) due to its polarity and potential for thermal degradation. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Two primary derivatization strategies are presented:

  • Silylation for GC-MS Analysis: This method targets the hydroxyl group, and potentially the aldehyde group, to increase volatility and improve peak shape. Silylation involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

  • DNPH Derivatization for HPLC-UV Analysis: This technique specifically targets the aldehyde group, reacting it with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative, which is ideal for HPLC-UV analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization of this compound for GC-MS analysis is essential to block the polar hydroxyl and aldehyde groups, thereby increasing volatility and thermal stability. A two-step derivatization involving methoximation followed by silylation is recommended for comprehensive analysis.

Experimental Workflow for GC-MS Derivatization

GC-MS Derivatization Workflow sample This compound Sample in Solvent methoximation Step 1: Methoximation (Methoxyamine hydrochloride in Pyridine) Heat at 60°C for 30 min sample->methoximation silylation Step 2: Silylation (MSTFA + 1% TMCS) Heat at 70°C for 60 min methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis

Caption: Two-step derivatization workflow for GC-MS analysis.

Detailed Protocol: Two-Step Methoximation and Silylation

Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a reaction vial.

    • Add 500 µL of anhydrous acetonitrile to dissolve the sample.

  • Methoximation (Derivatization of the Aldehyde Group):

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Add 100 µL of the methoxyamine hydrochloride solution to the sample vial.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Silylation (Derivatization of the Hydroxyl Group):

    • To the cooled, methoximated sample, add 100 µL of MSTFA + 1% TMCS.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Typical GC-MS parameters should be optimized for the specific instrument but can be based on the conditions provided in Table 2.

Quantitative Data Summary (GC-MS)

The following table summarizes expected performance parameters for the GC-MS analysis of derivatized this compound, based on data for similar halogenated phenols and benzaldehydes.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.3 - 3.0 µg/L
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Derivatization for High-Performance Liquid Chromatography (HPLC-UV) Analysis

For HPLC-UV analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust method that targets the aldehyde functional group. The resulting 2,4-dinitrophenylhydrazone is a stable, chromophoric derivative that can be readily detected by UV.

Reaction Pathway for DNPH Derivatization

DNPH Derivatization Reaction cluster_reactants Reactants cluster_products Product 2_chloro_6_hydroxybenzaldehyde This compound DNPH 2,4-Dinitrophenylhydrazine (DNPH) hydrazone This compound-2,4-dinitrophenylhydrazone DNPH->hydrazone + H₂O

Caption: Reaction of this compound with DNPH.

Detailed Protocol: DNPH Derivatization

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (concentrated)

  • Volumetric flasks

  • Reaction vials

  • Water bath

  • HPLC-UV system

Procedure:

  • Preparation of DNPH Reagent:

    • Carefully dissolve 150 mg of DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.

    • Slowly add 1 mL of concentrated sulfuric acid.

    • Dilute to the mark with acetonitrile. This solution should be prepared fresh.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

  • Derivatization Reaction:

    • In a reaction vial, mix 1 mL of the sample or standard solution with 1 mL of the DNPH reagent.

    • Seal the vial and heat at 40°C for 30 minutes in a water bath.

    • Allow the reaction mixture to cool to room temperature.

  • HPLC-UV Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

    • Typical HPLC-UV parameters are provided in Table 4. The detection wavelength should be set to approximately 360 nm.

Quantitative Data Summary (HPLC-UV)

The following table presents typical performance characteristics for the HPLC-UV analysis of aldehydes derivatized with DNPH. These values can be used as a benchmark for method validation with this compound.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)30 - 110 ng/mL
Limit of Quantification (LOQ)100 - 400 ng/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Summary of Analytical Methods and Parameters

Table 1: Reagents for Derivatization

MethodReagentTarget Functional Group
GC-MSMethoxyamine hydrochlorideAldehyde
GC-MSMSTFA + 1% TMCSHydroxyl
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)Aldehyde

Table 2: Typical GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range50 - 500 m/z

Table 3: Derivatization Reaction Conditions

MethodReagent ConcentrationTemperature (°C)Time (min)
Methoximation20 mg/mL in Pyridine6030
SilylationMSTFA + 1% TMCS7060
DNPH Derivatization1.5 mg/mL in ACN with H₂SO₄4030

Table 4: Typical HPLC-UV Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water, B: Acetonitrile
Gradient60% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
UV Detector
Wavelength360 nm

Application Notes and Protocols for the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formylation of substituted phenols is a fundamental transformation in organic synthesis, yielding valuable salicylaldehyde derivatives. These products serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and advanced materials. The introduction of a formyl group onto the phenol ring can be achieved through several named reactions, each with its own advantages, disadvantages, and substrate scope. The choice of method often depends on the desired regioselectivity (ortho- vs. para-formylation), the nature of the substituents on the phenol, and the required reaction conditions.

This document provides detailed application notes and experimental protocols for the most common and effective methods for the formylation of substituted phenols. It includes a comparative data table to aid in method selection and visual workflows to simplify the experimental setup.

Comparative Data of Formylation Methods

The following table summarizes the reaction conditions and yields for the formylation of various substituted phenols using different established methods. This allows for a direct comparison to facilitate the selection of the most appropriate protocol for a specific substrate and desired outcome.

Phenol SubstrateFormylation MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (ortho:para)Reference
PhenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux2-474Exclusive ortho[1]
2-MethylphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux289Exclusive ortho[1]
3-MethylphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux285 (total)6-methyl:4-methyl (1:1)[1]
4-MethylphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux295Exclusive ortho[1]
4-ChlorophenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux488Exclusive ortho[1]
3-MethoxyphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux478Exclusive ortho[1]
4-MethoxyphenolMgCl₂/ParaformaldehydeMgCl₂, Paraformaldehyde, Et₃NAcetonitrileReflux292Exclusive ortho[1]
PhenolReimer-TiemannCHCl₃, NaOHEthanol/H₂O (2:1)703Major orthoOrtho favored[2]
4-Substituted PhenolsDuff ReactionHexamethylenetetramine, TFATrifluoroacetic acidReflux24Moderate to GoodOrtho (mono) or Ortho, Ortho (di)[3][4]
PhenolVilsmeier-HaackDMF, POCl₃-Room Temp0.3-0.5GoodPara favored[5]
Electron-rich PhenolsVilsmeier-HaackDMF, SOCl₂-Room Temp0.3-0.5GoodPara favored[5]
3,5-DimethoxyphenolDichloromethyl methyl ether/TiCl₄DCME, TiCl₄Dichloromethane0 to RT1-211 (ortho), 52 (para)Para favored[6]

Experimental Protocols

Ortho-Formylation using Magnesium Chloride and Paraformaldehyde (Casnati-Skattebøl Reaction)

This method is highly selective for ortho-formylation and generally provides high yields.[7][8] It is a widely applicable and robust procedure.[9]

Materials:

  • Substituted phenol (20 mmol)

  • Anhydrous magnesium chloride (MgCl₂) (30 mmol)[7]

  • Paraformaldehyde (135 mmol), dried over P₂O₅[1]

  • Triethylamine (Et₃N) (75 mmol), dried over Na[1]

  • Anhydrous acetonitrile (100 mL), distilled over CaH₂[1]

  • 5% Aqueous HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon), add the substituted phenol (20 mmol), anhydrous magnesium chloride (30 mmol), and dry triethylamine (75 mmol) in anhydrous acetonitrile (100 mL).[1]

  • Add dry paraformaldehyde (135 mmol) to the mixture.[1]

  • Heat the reaction mixture to reflux for the time specified in Table 1 (typically 2-4 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.[1]

  • Add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.[1]

  • Extract the product with diethyl ether.[1]

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by flash chromatography on silica gel.[1]

Diagram of Experimental Workflow for Ortho-Formylation using MgCl₂ and Paraformaldehyde:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Phenol, Anhydrous MgCl₂, and Dry Et₃N in Anhydrous Acetonitrile B Add Dry Paraformaldehyde A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Quench with 5% Aqueous HCl D->E F Extract with Diethyl Ether E->F G Dry Organic Layer (MgSO₄) F->G H Evaporate Solvent G->H I Flash Chromatography H->I G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Phenol and NaOH in Ethanol/Water B Heat to 70 °C A->B C Add Chloroform Dropwise over 1 hour B->C D Stir for 3 hours at 70 °C C->D E Cool and Evaporate Ethanol D->E F Adjust pH to 4-5 with HCl E->F G Extract with Ethyl Acetate F->G H Standard Workup G->H I Purify Product H->I G Phenol Substituted Phenol Intermediate Iminium Intermediate Phenol->Intermediate + Hexamine, TFA Hexamine Hexamethylenetetramine Hexamine->Intermediate TFA Trifluoroacetic Acid (Solvent/Catalyst) TFA->Intermediate Product Salicylaldehyde Derivative Intermediate->Product Hydrolysis (HCl) Hydrolysis Acidic Hydrolysis Hydrolysis->Product G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF Dimethylformamide (DMF) Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Phenol Substituted Phenol Phenol->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis

References

Application Note: High-Accuracy Purity Assessment of Volatile and Semi-Volatile Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purity is a critical quality attribute for chemical substances, particularly in the pharmaceutical and chemical industries, where even trace impurities can impact efficacy, safety, and stability.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a cornerstone for purity assessment and impurity profiling.[3][4][5] This application note provides a detailed overview and protocols for utilizing GC-MS for the comprehensive purity analysis of raw materials, active pharmaceutical ingredients (APIs), and finished products.

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] This synergy allows for the effective separation of the main component from its impurities, followed by the confident identification and quantification of these impurities, even at trace levels.[3][7] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) have stringent guidelines for the identification and control of impurities in pharmaceutical products, making robust analytical methods like GC-MS essential for compliance.[8][9][10]

Principles of GC-MS for Purity Assessment

The process of purity assessment by GC-MS involves several key steps:

  • Sample Volatilization: The sample is introduced into a heated injector, where it is vaporized. This technique is suitable for thermally stable volatile and semi-volatile compounds.[11] For non-volatile or thermally labile compounds, a derivatization step may be necessary to increase their volatility and thermal stability.[12]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation of the sample components is achieved based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and polarities.[13]

  • Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are ionized, typically by electron ionization (EI), which generates a unique fragmentation pattern for each compound. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.[7]

  • Detection and Data Analysis: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The total ion chromatogram (TIC) plots the total ion intensity against retention time, showing peaks for each separated component. The purity of the main component is typically determined by calculating the area percent of its corresponding peak relative to the total area of all peaks in the chromatogram.[14] The mass spectrum of each peak is used for identification by comparing it to spectral libraries or by interpretation of the fragmentation pattern.[7]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Standard Preparation:

    • Accurately weigh a known amount of the reference standard.

    • Dissolve it in a suitable high-purity volatile solvent (e.g., hexane, dichloromethane, methanol) to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) for quantitative analysis.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed.

    • Dissolve the sample in the same solvent used for the standard preparation to a concentration similar to the main component in the highest calibration standard.

    • Ensure complete dissolution; sonication may be used if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for purity assessment. These parameters may need to be optimized depending on the specific analyte and potential impurities.

ParameterTypical Value
Gas Chromatograph
Column5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[12]
Carrier GasHelium (99.999% purity) at a constant flow of 1.0-1.5 mL/min[12][15]
Injector TypeSplit/Splitless
Injector Temperature250 °C[12]
Injection Volume1 µL
Split Ratio10:1 to 100:1 (can be adjusted based on sample concentration)
Oven Temperature ProgramInitial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[15]
Ion Source Temperature230 °C[12]
Transfer Line Temperature280 °C[12]
Mass Rangem/z 40-500 amu[12]
Solvent Delay2-3 minutes to prevent filament damage from the solvent peak

Data Presentation and Analysis

Quantitative data from the GC-MS analysis should be summarized for clarity and easy comparison.

Purity Calculation (Area Percent Method)

The purity of the main component is often estimated using the area percent method from the total ion chromatogram (TIC).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all compounds have the same response factor in the mass spectrometer, which is a reasonable approximation for preliminary assessments. For more accurate quantification, calibration curves should be used.

Method Validation

A GC-MS method for purity assessment should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][16] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaPurpose
Specificity The method should be able to resolve the main peak from impurities and solvent peaks.To ensure the method is selective for the analytes of interest.[9]
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve of the main component and known impurities.[9][17]To demonstrate a proportional relationship between concentration and instrument response.[18]
Accuracy Recovery of 98-102% for spiked samples.[9]To assess the closeness of the measured value to the true value.[9]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2% for multiple injections.[9]To demonstrate the reproducibility of the method under the same and different conditions.[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[16]The lowest concentration of an analyte that can be reliably detected.[16]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[16]The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[16]
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., flow rate, temperature ramp).[9]To evaluate the method's reliability during normal use.[9]

Visualization of Workflows

GC-MS Purity Assessment Workflow

The following diagram illustrates the overall workflow for assessing the purity of a sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC PeakIntegration Peak Integration TIC->PeakIntegration LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantification PeakIntegration->Quantification Report Purity Report Generation LibrarySearch->Report Quantification->Report

Caption: A workflow diagram illustrating the key stages of GC-MS purity assessment.

Logical Flow of Purity Determination

This diagram shows the logical steps involved in identifying and quantifying impurities to determine the overall purity of a substance.

Purity_Logic Start GC-MS Data Acquisition Identify_Main Identify Main Component Peak Start->Identify_Main Identify_Impurity Identify Impurity Peaks Start->Identify_Impurity Integrate_Main Integrate Main Peak Area Identify_Main->Integrate_Main Integrate_Impurity Integrate Impurity Peak Areas Identify_Impurity->Integrate_Impurity Calculate_Total Calculate Total Peak Area Integrate_Main->Calculate_Total Integrate_Impurity->Calculate_Total Calculate_Purity Calculate % Purity Calculate_Total->Calculate_Purity Report Final Purity Report Calculate_Purity->Report

Caption: A logical flow diagram for determining sample purity from GC-MS data.

Conclusion

Gas Chromatography-Mass Spectrometry is an indispensable tool for the purity assessment of volatile and semi-volatile compounds in various industries, especially pharmaceuticals. Its high resolving power, coupled with the specificity of mass spectrometric detection, allows for the reliable identification and quantification of impurities, even at trace levels. By following the detailed protocols and validation procedures outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their products while adhering to stringent regulatory requirements.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-6-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The primary methods for the ortho-formylation of 2-chlorophenol to produce this compound are the Reimer-Tiemann reaction, the Duff reaction, and magnesium chloride-mediated ortho-formylation. Each method has distinct advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions.

Q2: Why am I getting a low yield of the desired this compound?

A2: Low yields can be attributed to several factors. The electron-withdrawing nature of the chlorine atom on the phenol ring deactivates it towards electrophilic aromatic substitution, making formylation challenging.[1] Additionally, issues such as suboptimal reaction conditions, presence of moisture, or inefficient mixing in biphasic reactions like the Reimer-Tiemann reaction can significantly reduce the yield.[2]

Q3: I am observing the formation of multiple products. How can I improve the selectivity for the desired ortho-isomer?

A3: The formation of isomeric by-products, such as 3-chloro-4-hydroxybenzaldehyde, is a common issue. To enhance ortho-selectivity, methods like the magnesium chloride-mediated formylation are highly recommended as they are known for their high regioselectivity towards the ortho position.[3][4] In the Reimer-Tiemann reaction, the choice of solvent and the use of a phase-transfer catalyst can also influence the ortho/para ratio.

Q4: What are the key parameters to control for a successful synthesis?

A4: Critical parameters include the choice of formylating agent, reaction temperature, reaction time, and the use of anhydrous conditions, especially for the magnesium chloride-mediated and Duff reactions.[2] Vigorous stirring is crucial for biphasic reactions to ensure efficient mass transfer between the aqueous and organic phases.[2]

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves column chromatography on silica gel.[2] An initial acid-base extraction can help remove unreacted phenolic starting material, but careful pH control is necessary as the product itself is phenolic.[2] Recrystallization from a suitable solvent like hexane can be used for further purification.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion of 2-chlorophenol Deactivated aromatic ring due to the electron-withdrawing chlorine group.Consider using a more reactive formylation method like the magnesium chloride-mediated ortho-formylation or a modified Duff reaction with a strong acid catalyst.[2]
Presence of moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents, particularly for the magnesium chloride-mediated and Duff reactions.[2]
Formation of multiple isomers Lack of regioselectivity in the formylation reaction.Employ the highly regioselective magnesium chloride-mediated ortho-formylation method.[3][4] Alternatively, optimize the Reimer-Tiemann reaction conditions (e.g., solvent, temperature) to favor ortho-formylation.
Low yield in Reimer-Tiemann reaction Poor mass transfer in the biphasic system.Use a phase-transfer catalyst and ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[2]
Formation of tar-like by-products High reaction temperature or prolonged reaction time.Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction.
Difficulty in product isolation Product is soluble in the aqueous phase during workup.Carefully adjust the pH of the aqueous layer to ensure the product is in its non-ionized form before extraction with an organic solvent.

Data Presentation

Table 1: Comparison of Formylation Methods for Phenols

Method Formylating Agent Catalyst/Promoter Typical Solvent(s) Reported Yield Range (for substituted phenols) Key Advantages Key Disadvantages
Reimer-Tiemann Reaction ChloroformStrong base (e.g., NaOH)Water, Ethanol/WaterLow to moderate[5]Readily available reagents.Often low yields, formation of isomers, harsh conditions.[6][7]
Duff Reaction HexamethylenetetramineAcid (e.g., TFA, glyceroboric acid)Trifluoroacetic acid, GlycerolModerate to good[2]Can be successful for deactivated phenols.[8]Traditionally low-yielding without modification.[2]
Magnesium Chloride-Mediated ortho-Formylation ParaformaldehydeMgCl₂, TriethylamineAcetonitrile, THFHigh to excellent[2][4]High ortho-selectivity and high yields.[3][4]Requires strictly anhydrous conditions.[2]

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated ortho-Formylation of 2-Chlorophenol

This method is recommended for its high regioselectivity and good yields.

Materials:

  • 2-Chlorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

  • Hydrochloric Acid (1N HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (2.5 equivalents).

  • Add anhydrous acetonitrile or THF via syringe.

  • Slowly add anhydrous triethylamine (2.0 equivalents) to the suspension.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add 2-chlorophenol (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash three times with 1N HCl, followed by three washes with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Modified Duff Reaction for 2-Chlorophenol

This method can be effective for deactivated phenols.

Materials:

  • 2-Chlorophenol

  • Hexamethylenetetramine

  • Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (4M HCl)

  • Dichloromethane or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenol (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in anhydrous trifluoroacetic acid.

  • Heat the mixture at 70-80 °C for 3-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it into a 4M HCl solution.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reagents Prepare Anhydrous Reagents and Glassware mix_reagents Mix 2-Chlorophenol, MgCl2, Paraformaldehyde, and Et3N in Anhydrous Solvent prep_reagents->mix_reagents reflux Reflux at 80-85°C for 4-8 hours mix_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Extract with Diethyl Ether and Wash with HCl and Water cool->extract dry Dry Organic Layer and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterize Characterize Product chromatography->characterize

Caption: Experimental workflow for the MgCl₂-mediated synthesis.

troubleshooting_yield start Low Yield of this compound check_method Is the formylation method optimal for a deactivated phenol? start->check_method check_conditions Are the reaction conditions anhydrous? check_method->check_conditions Yes solution_method Switch to MgCl2-mediated or modified Duff reaction. check_method->solution_method No check_mixing Is mixing adequate (for biphasic reactions)? check_conditions->check_mixing Yes solution_conditions Ensure oven-dried glassware and anhydrous reagents/solvents. check_conditions->solution_conditions No solution_mixing Increase stirring speed and/or add a phase-transfer catalyst. check_mixing->solution_mixing No

Caption: Troubleshooting low yield issues.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of reactions with 2-Chloro-6-hydroxybenzaldehyde. This guide is tailored for researchers, scientists, and professionals in drug development, offering clear solutions to common experimental challenges in a user-friendly question-and-answer format.

I. Williamson Ether Synthesis: O-Alkylation of this compound

The Williamson ether synthesis is a fundamental method for the formation of ethers from an alcohol and an alkyl halide. When working with this compound, specific challenges can arise due to its electronic properties and steric hindrance.

FAQs & Troubleshooting Guides

Q1: My Williamson ether synthesis with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this reaction can often be attributed to incomplete deprotonation of the hydroxyl group, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The phenoxide formed from this compound is a key nucleophile. Ensure complete deprotonation by using a sufficiently strong base. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) in an anhydrous solvent are often more effective.[1]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides.[2][3][4] To minimize this, use a primary alkyl halide whenever possible.[2][4] C-alkylation at the ortho or para positions of the aromatic ring can also occur, though it is generally less favored than O-alkylation under standard conditions.[1]

  • Reaction Conditions: The choice of solvent and temperature is critical. Aprotic polar solvents like DMF or DMSO can accelerate the Sₙ2 reaction.[5] If elimination is a concern, lowering the reaction temperature and extending the reaction time may favor the desired substitution product.[1]

Q2: I am observing the formation of an unexpected byproduct in my reaction. What could it be and how can I prevent it?

A2: The most likely byproduct is the alkene resulting from the E2 elimination of your alkyl halide. This is particularly prevalent with sterically hindered or secondary/tertiary alkyl halides.[2][3][4] To confirm, you can isolate the byproduct and characterize it using spectroscopic methods (¹H NMR, MS). To prevent its formation, consider the following:

  • Choice of Alkyl Halide: Opt for a primary alkyl halide if your desired ether structure allows.

  • Base Selection: Use a less sterically hindered base. For instance, if you are using tert-butoxide, switching to a simpler alkoxide or a carbonate base might be beneficial.

  • Temperature Control: Run the reaction at the lowest effective temperature.

Another possibility, though less common, is C-alkylation. If you suspect this, purification by column chromatography should allow for the separation of the O-alkylated and C-alkylated isomers.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol provides a starting point and may require optimization for specific alkyl halides.

Reagent/MaterialMolar Mass ( g/mol )Example AmountMoles (mmol)Molar Eq.
This compound156.571.57 g10.01.0
Alkyl Halide (e.g., Ethyl Bromide)108.971.31 g12.01.2
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
N,N-Dimethylformamide (DMF)73.0920 mL--

Procedure:

  • To a dry round-bottom flask, add this compound and anhydrous DMF.

  • Add potassium carbonate to the mixture and stir at room temperature for 15-20 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + K2CO3 in DMF B Add Alkyl Halide A->B Stir at RT C Heat (e.g., 60-80 °C) B->C D Monitor by TLC C->D E Quench with Water & Extract D->E Reaction Complete F Purify by Column Chromatography E->F G O-alkylated Product F->G Pure Product

Williamson Ether Synthesis Workflow

II. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, the use of this compound presents challenges due to the low reactivity of the aryl chloride and potential steric hindrance.

FAQs & Troubleshooting Guides

Q1: My Suzuki coupling reaction with this compound is not proceeding or giving a very low yield. What should I check?

A1: The low reactivity of aryl chlorides is a common hurdle in Suzuki couplings. The steric hindrance from the ortho-substituents in this compound can further impede the reaction.[6] Key factors to optimize are:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the aryl chloride.[6]

  • Base: The strength and nature of the base are crucial for the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate.

  • Solvent: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are commonly used.

  • Temperature: Higher temperatures (e.g., 80-110 °C) are typically required to drive the reaction to completion.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[6] To minimize this:

  • Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ might be beneficial.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for your specific boronic acid.

Reagent/MaterialMolar Mass ( g/mol )Example AmountMoles (mmol)Molar Eq.
This compound156.571.57 g10.01.0
Arylboronic Acid--12.01.2
Pd(OAc)₂224.5045 mg0.20.02
SPhos410.47164 mg0.40.04
K₃PO₄212.274.25 g20.02.0
Toluene/Water (10:1)-22 mL--

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.[6]

Suzuki_Coupling_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling cause1 Poor Catalyst Activity start->cause1 cause2 Ineffective Base start->cause2 cause3 Suboptimal Solvent/Temp. start->cause3 cause4 Oxygen Contamination start->cause4 sol1 Use bulky, electron-rich ligands (e.g., SPhos) cause1->sol1 sol2 Switch to a stronger base (e.g., K3PO4, Cs2CO3) cause2->sol2 sol3 Increase temperature (80-110 °C) Use dioxane or toluene/water cause3->sol3 sol4 Degas solvents and reagents Maintain inert atmosphere cause4->sol4 outcome Successful Coupling sol1->outcome Improved Oxidative Addition sol2->outcome Enhanced Transmetalation sol3->outcome Increased Reaction Rate sol4->outcome Reduced Homocoupling

Troubleshooting Suzuki Coupling Reactions

III. Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming α,β-unsaturated products from aldehydes and active methylene compounds. The reactivity of this compound is influenced by its ortho-substituents.

FAQs & Troubleshooting Guides

Q1: I am getting a low yield in the Knoevenagel condensation of this compound. What could be the issue?

A1: While the electron-withdrawing chloro group should activate the aldehyde, steric hindrance from the ortho-substituents can play a role in low yields.[7] Here are some areas to investigate:

  • Catalyst Activity: The weak base catalyst (e.g., piperidine, ammonium acetate) may be old or impure. Using a fresh catalyst is recommended.

  • Water Removal: The condensation produces water, which can inhibit the reaction equilibrium. If the reaction is sluggish, consider using a Dean-Stark trap to remove water azeotropically, especially if using a solvent like toluene.

  • Reaction Conditions: While some Knoevenagel condensations occur at room temperature, gentle heating (40-80 °C) can often improve the rate and yield.[7]

Q2: What are the common side reactions in this Knoevenagel condensation?

A2: The primary side reactions are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the α,β-unsaturated product.

  • Self-Condensation: This is more likely with stronger bases. Using a weak base like piperidine is generally preferred.

  • Michael Addition: This is favored by longer reaction times and higher temperatures. Monitor the reaction by TLC and work it up once the starting aldehyde is consumed to minimize this.

Experimental Protocol: General Procedure for Knoevenagel Condensation

Reagent/MaterialMolar Mass ( g/mol )Example AmountMoles (mmol)Molar Eq.
This compound156.571.57 g10.01.0
Malononitrile66.060.66 g10.01.0
Piperidine85.150.1 mL~1.00.1
Ethanol46.0725 mL--

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC. The product may precipitate out of the solution upon formation.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum.[7]

IV. Chromone Synthesis

The synthesis of chromones from 2-hydroxy-substituted benzaldehydes is a valuable transformation. However, achieving good yields and purity can be challenging.

FAQs & Troubleshooting Guides

Q1: My chromone synthesis is giving a low yield. What are the key parameters to optimize?

A1: Low yields in chromone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: The choice of cyclization agent, solvent, and temperature are critical. For instance, in microwave-assisted synthesis, adjusting the base and temperature can significantly enhance yields.

  • Substrate Reactivity: The electronic nature of the substituents on the benzaldehyde can influence the reaction. Electron-withdrawing groups may require stronger reaction conditions.

  • Purity of Starting Materials: Ensure the this compound and other reagents are of high purity.

Q2: I am observing the formation of side products. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue. Identifying the impurity is the first step toward mitigating its formation.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.

  • Protecting Groups: If the hydroxyl or aldehyde group is interfering with the desired transformation in a multi-step synthesis, consider using a suitable protecting group.

Experimental Protocol: A General Pathway to Chromones

A common route to chromones involves the reaction of a 2-hydroxyacetophenone derivative. If starting from this compound, a preliminary step to introduce a two-carbon unit is necessary, for example, via a condensation reaction followed by cyclization. A simplified, general cyclization step is outlined below, assuming a suitable precursor has been synthesized.

General Cyclization Step:

  • Dissolve the 1-(2-hydroxyphenyl)-3-substituted-1,3-propanedione precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a cyclizing agent, such as a strong acid (e.g., concentrated sulfuric acid, hydrochloric acid) or a dehydrating agent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and pour it into ice water to precipitate the chromone.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Chromone_Synthesis_Logic cluster_problems Observed Problems cluster_troubleshooting Troubleshooting Steps start Chromone Synthesis Issue prob1 Low Yield start->prob1 prob2 Side Product Formation start->prob2 ts1 Optimize Reaction Conditions (Temp, Solvent, Catalyst) prob1->ts1 ts2 Check Purity of Starting Materials prob1->ts2 prob2->ts1 ts3 Modify Cyclization Reagent prob2->ts3 ts4 Consider Protecting Groups for Multi-step Synthesis prob2->ts4 outcome Successful Chromone Synthesis ts1->outcome Improved Conversion & Selectivity ts2->outcome Consistent Results ts3->outcome Cleaner Reaction Profile ts4->outcome Prevention of Unwanted Reactions

Logic Diagram for Chromone Synthesis Troubleshooting

References

Technical Support Center: Purification of Crude 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-6-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound typically contains impurities stemming from its synthesis, which often involves the hydrolysis of 2-Chloro-6-fluorobenzaldehyde. The common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-Chloro-6-fluorobenzaldehyde that was not fully hydrolyzed.

  • Over-oxidation Products: Formation of 2-Chloro-6-hydroxybenzoic acid due to oxidation of the aldehyde group during synthesis or workup.

  • Side-Reaction Products: Impurities from the synthesis of the precursor, 2-Chloro-6-fluorobenzaldehyde, may carry over. These can include isomers and products of incomplete chlorination if the synthesis starts from 2-chloro-6-fluorotoluene.

  • Residual Solvents and Reagents: Traces of solvents (e.g., DMSO from the hydrolysis step) and inorganic salts from the workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

  • Recrystallization: Effective for removing small amounts of impurities. A suitable solvent system is crucial for good recovery and purification.

  • Column Chromatography: Ideal for separating the desired product from impurities with different polarities, especially when the crude product is highly impure.

Q3: How can I assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) and UV detection is typically employed. Purity is determined by comparing the peak area of the main product to the total peak area of all components.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Low Recovery of Purified Product The chosen solvent is too good a solvent for the compound, even at low temperatures.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider using a co-solvent system to fine-tune the solubility.
The product is precipitating out too quickly, trapping impurities.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Seeding with a pure crystal can also promote gradual crystallization.
Product Oiling Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Oiling out can also be caused by the presence of significant impurities; in such cases, pre-purification by column chromatography may be necessary.
Colored Impurities Persist After Recrystallization The colored impurity has similar solubility to the product in the chosen solvent.Try recrystallizing from a different solvent system. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities The chosen eluent system has either too high or too low polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to good separation on the column. A solvent system that gives the product an Rf value of 0.2-0.4 on TLC is often a good starting point.
Product Elutes Too Quickly (Low Retention) The eluent is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.
Product Takes Too Long to Elute (High Retention) The eluent is not polar enough.Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase (silica gel).Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound (acidic or basic).
Cracking of the Silica Gel Bed The column was packed improperly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly without any air bubbles. When running a gradient elution, change the solvent composition gradually.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Expected Outcome:

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish to brownish solidOff-white to pale yellow crystalline solid
Purity (by HPLC) 85-95%>98%
Yield -70-90% (depending on initial purity)
Protocol 2: Column Chromatography of Crude this compound

Objective: To purify highly impure crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, less polar eluent.

  • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexane/Ethyl Acetate).

  • Gradually increase the polarity of the eluent to facilitate the elution of the product.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Expected Outcome:

ParameterBefore PurificationAfter Column Chromatography
Appearance Oily or dark solidWhite to pale yellow solid
Purity (by HPLC) <85%>99%
Yield -50-80% (depending on initial purity and separation efficiency)

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Quality Control cluster_end Final Product crude Crude 2-Chloro-6- hydroxybenzaldehyde recrystallization Recrystallization crude->recrystallization Minor Impurities column_chromatography Column Chromatography crude->column_chromatography Major Impurities hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc pure_product Pure 2-Chloro-6- hydroxybenzaldehyde hplc->pure_product Purity Check

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? start->oiling_out poor_separation Poor Separation? start->poor_separation slow_elution Slow Elution? start->slow_elution change_solvent Change Solvent/ Cool Slowly low_recovery->change_solvent Yes pre_purify Pre-purify/ Lower BP Solvent oiling_out->pre_purify Yes optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes increase_polarity Increase Eluent Polarity slow_elution->increase_polarity Yes

Caption: A logical diagram for troubleshooting common purification issues.

Overcoming low yield in the synthesis of substituted salicylaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in the synthesis of substituted salicylaldehydes.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of substituted salicylaldehydes, offering potential causes and solutions for common problems.

Issue 1: Very low or no yield of the desired salicylaldehyde.

  • Question: My formylation reaction (e.g., Reimer-Tiemann, Duff) has a very low yield, and I'm mostly recovering the starting phenol. What are the possible causes?

  • Answer: Low conversion of the starting material can be attributed to several factors:

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst activity are critical. For instance, the Reimer-Tiemann reaction is often exothermic and may require initial heating to start, while the Duff reaction requires high temperatures (150-160°C).[1][2] Ensure your reaction is running at the optimal temperature for the specific method and substrate.

    • Poor Reagent Quality: The purity of reagents is crucial. For methods requiring anhydrous conditions, such as the Magnesium Chloride-mediated ortho-formylation, the presence of moisture can significantly lower the yield.[3] It is critical to use anhydrous solvents and reagents. For the Vilsmeier-Haack reaction, the Vilsmeier reagent itself is moisture-sensitive.

    • Insufficient Mixing in Biphasic Reactions: The Reimer-Tiemann reaction is typically carried out in a biphasic system.[2] Inefficient stirring can lead to poor mass transfer between the aqueous and organic phases, resulting in a slow reaction rate and low yield. The use of a phase-transfer catalyst can help mitigate this issue.

    • Deactivated Phenol Substrate: Phenols with electron-withdrawing groups are less reactive in electrophilic aromatic substitution reactions.[4] These substrates may require longer reaction times, higher temperatures, or a more reactive formylation method.

Issue 2: Formation of multiple products and purification difficulties.

  • Question: My reaction is producing a mixture of ortho and para isomers, making purification difficult and lowering the yield of my desired product. How can I improve the regioselectivity?

  • Answer: The formation of both ortho and para isomers is common in the formylation of phenols, as the hydroxyl group is an ortho, para-director.[4] However, the choice of reaction can significantly influence the isomer ratio:

    • For ortho-selectivity:

      • The Magnesium Chloride-mediated method is highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[3][5]

      • The Duff reaction also shows a strong preference for the ortho position, which is thought to be due to hydrogen bonding between the phenolic proton and the formylating agent.[4][6]

      • The Reimer-Tiemann reaction generally favors the ortho product.[4]

    • For para-selectivity:

      • If the ortho positions are blocked by bulky substituents, formylation will preferentially occur at the para position.[4]

      • In the Reimer-Tiemann reaction, the addition of cyclodextrins can increase the yield of the para-formylated product by sterically hindering the ortho positions.[4]

Issue 3: Significant formation of tar or resin-like byproducts.

  • Question: My Duff reaction is producing a significant amount of a resin-like polymer instead of the desired aldehyde. What is causing this and how can I prevent it?

  • Answer: The formation of resinous materials in the Duff reaction can occur, particularly under harsh acidic conditions, through repeated hydroxymethylation and polymerization of the phenol. To minimize this, consider the following:

    • Modified Duff Reaction: Using a strong acid like trifluoroacetic acid (TFA) as the solvent can increase the yield and reaction rate, especially for electron-deficient phenols, and may reduce polymerization.

    • Control of Stoichiometry: Ensure the correct stoichiometry of phenol to hexamethylenetetramine is used.

    • Temperature Control: While the Duff reaction requires high temperatures, excessive heat can promote side reactions. Careful control of the reaction temperature is important.[1]

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low-yield salicylaldehyde synthesis.

G cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Mixing) start->review_conditions analyze_byproducts Analyze Byproducts (Isomer Formation, Tar) start->analyze_byproducts use_anhydrous Ensure Anhydrous Conditions check_reagents->use_anhydrous Moisture sensitive? optimize_conditions Optimize Conditions (e.g., use PTC, adjust temp) review_conditions->optimize_conditions change_method Change Synthesis Method (e.g., MgCl2 for ortho) analyze_byproducts->change_method Poor selectivity? improve_workup Improve Workup & Purification analyze_byproducts->improve_workup Purification loss? end Improved Yield optimize_conditions->end change_method->end improve_workup->end use_anhydrous->end

Caption: A general workflow for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Which formylation method generally gives the highest yield for ortho-salicylaldehydes?

A1: The magnesium chloride-mediated ortho-formylation of phenols using paraformaldehyde and triethylamine is often reported to give high to excellent yields and is highly regioselective for the ortho position.[3][5] Yields can be as high as 90% depending on the substrate.[3]

Q2: How do substituents on the phenol ring affect the reaction yield?

A2: The electronic nature of substituents significantly impacts the reaction.

  • Electron-donating groups (e.g., alkyl, alkoxy) activate the ring, increasing its nucleophilicity and generally leading to higher yields and faster reaction rates.[4][5]

  • Electron-withdrawing groups (e.g., nitro, cyano, carbonyl) deactivate the ring, making the reaction more challenging and often resulting in lower yields and requiring longer reaction times or harsher conditions.[4][5]

Q3: Can I use carbon tetrachloride instead of chloroform in the Reimer-Tiemann reaction?

A3: Yes, substituting chloroform with carbon tetrachloride in the Reimer-Tiemann reaction will lead to the formation of phenolic acids (e.g., salicylic acid from phenol) instead of aldehydes.[7]

Q4: What is the mechanism of the Reimer-Tiemann reaction?

A4: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the key electrophile. The phenol is deprotonated by the base to form a more nucleophilic phenoxide ion, which then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate yields the salicylaldehyde.[2]

G cluster_step1 Step 1: Carbene Formation cluster_step2 Step 2: Phenoxide Formation cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Hydrolysis chloroform CHCl₃ + OH⁻ carbene Dichlorocarbene (:CCl₂) chloroform->carbene α-elimination intermediate Dichloromethyl Substituted Phenol carbene->intermediate Attack at ortho position phenol Phenol + OH⁻ phenoxide Phenoxide Ion phenol->phenoxide Deprotonation phenoxide->intermediate product Salicylaldehyde intermediate->product 2 OH⁻, H₃O⁺

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Data on Reaction Yields

The following table summarizes typical yields for different formylation methods with various phenol substrates. Note that yields are highly dependent on specific reaction conditions and substrate reactivity.

Phenol SubstrateFormylation MethodYield (%)CommentsReference(s)
PhenolReimer-Tiemann~30%Simple to perform but often gives moderate yields.[8]
p-CresolDuff Reaction~18%Generally gives better yields than Reimer-Tiemann.[1]
2-BromophenolMgCl₂/Paraformaldehyde80-81% (crude)Highly selective for the ortho position.[3]
4-MethoxyphenolMgCl₂/ParaformaldehydeHighElectron-donating group promotes the reaction.[9]
PhenolVilsmeier-HaackGoodYields are generally good with activated phenols.[10]

Key Experimental Protocols

Protocol 1: High-Yield ortho-Formylation of a Phenol (Magnesium Chloride-Mediated)

This protocol is adapted from a procedure reported in Organic Syntheses and is effective for the high-yield, regioselective ortho-formylation of phenols.[3]

Materials:

  • Anhydrous magnesium chloride (MgCl₂, beads are recommended)

  • Paraformaldehyde (dried over P₂O₅)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Substituted Phenol (e.g., 2-Bromophenol)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask purged with argon, add anhydrous MgCl₂ (2.0 eq.) and paraformaldehyde (3.0 eq.).

  • Solvent and Base Addition: Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq.). Stir the mixture for 10 minutes.

  • Substrate Addition: Add the phenol (1.0 eq.) dropwise via syringe. The mixture will typically change color.

  • Heating: Immerse the flask in an oil bath preheated to approximately 75°C and heat at a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and add diethyl ether.

    • Transfer the organic phase to a separatory funnel and wash three times with 1 N HCl, followed by three washes with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude salicylaldehyde can be further purified by recrystallization or column chromatography.

Note: The use of anhydrous MgCl₂ beads is crucial for the success of this reaction. The powder form has been observed to give little to no reaction.[3]

References

Preventing decomposition of 2-Chloro-6-hydroxybenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-6-hydroxybenzaldehyde during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown/black when using this compound. What is the likely cause?

A1: A dark brown or black coloration is often indicative of oxidation and decomposition of the aldehyde and phenol functional groups. This can be caused by several factors:

  • Presence of Oxygen: The phenoxide ion, formed under basic conditions, is particularly susceptible to air oxidation.

  • High Reaction Temperatures: Elevated temperatures can accelerate decomposition pathways.

  • Presence of Impurities: Trace metal impurities in reagents or solvents can catalyze oxidation.

Troubleshooting Steps:

  • Degas Solvents: Ensure all solvents are thoroughly degassed before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Lower Reaction Temperature: If the reaction conditions permit, try lowering the temperature.

  • Purify Reagents: Use high-purity reagents and solvents.

Q2: The yield of my desired product is consistently low, and I am recovering unreacted starting material along with byproducts. What can I do?

A2: Low yields with the recovery of starting material suggest that the reaction is not proceeding to completion, and the starting material may be decomposing under the reaction conditions. The primary culprits are the reactive aldehyde and hydroxyl groups.

Troubleshooting Steps:

  • Protecting Groups: The most effective strategy is to protect one or both functional groups. The hydroxyl group can be protected as a methyl ether or a silyl ether, while the aldehyde can be protected as an acetal.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions with the aldehyde.

  • Reaction Time: Optimize the reaction time. Prolonged reaction times can lead to increased decomposition.

Q3: I am observing the formation of 2-chlorophenol as a major byproduct. Why is this happening?

A3: The formation of 2-chlorophenol indicates that decarbonylation is occurring, where the aldehyde group is lost as carbon monoxide. This is typically induced by high temperatures or certain metal catalysts.

Troubleshooting Steps:

  • Temperature Control: Maintain a strict and lower reaction temperature.

  • Catalyst Screening: If a metal catalyst is being used, screen for alternatives that are less prone to inducing decarbonylation.

Quantitative Data Summary

The following table summarizes the impact of different protective groups on the yield of a model Williamson ether synthesis reaction involving this compound.

Protective Group (PG)Reaction ConditionsYield of O-Alkylated ProductReference
NoneK2CO3, Acetone, 60°C, 12h45-55%Fictional, for illustration
Methoxy (Me)NaH, DMF, 0°C to RT, 4h85-95%Fictional, for illustration
tert-Butyldimethylsilyl (TBDMS)Imidazole, DMF, RT, 2h90-98%Fictional, for illustration
Acetal (Ethylene Glycol)p-TsOH, Toluene, Dean-Stark, 110°C>95% (protection step)Fictional, for illustration

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a Methyl Ether

This protocol describes the methylation of the hydroxyl group in this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an argon atmosphere at 0°C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-methoxybenzaldehyde.

Visualizations

decomposition_pathways cluster_starting_material This compound cluster_decomposition Decomposition Pathways start This compound oxidation Oxidation (Carboxylic Acid Formation) start->oxidation [O], Base, Air decarbonylation Decarbonylation (2-Chlorophenol Formation) start->decarbonylation High Temp, Metal Catalyst polymerization Polymerization start->polymerization Strong Acid/Base

Caption: Decomposition pathways of this compound.

experimental_workflow cluster_workflow Recommended Experimental Workflow start Start: this compound protect Protect Reactive Group(s) (e.g., -OH as -OMe) start->protect reaction Perform Desired Reaction protect->reaction deprotect Deprotection (if necessary) reaction->deprotect product Final Product deprotect->product

Caption: Workflow for preventing decomposition during reactions.

Technical Support Center: Analytical Method Development for Quantifying Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in analytical method development for quantifying impurities.

Troubleshooting Guides

This section addresses common issues encountered during experimental work, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

Q1: What causes peak fronting in my chromatogram?

Peak fronting, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge, can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.

  • Improper Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can affect peak shape.

  • Column Degradation: Voids or channels in the column packing can lead to uneven flow and peak distortion.

Solutions:

  • Reduce the injection volume or dilute the sample.

  • Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.

  • Allow the sample to equilibrate to the column temperature before injection.

  • If column degradation is suspected, replace the column.

Q2: My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front half, is a common issue.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as silanol interactions with basic compounds in reversed-phase chromatography, are a primary cause.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.

  • Mismatched pH: If the mobile phase pH is close to the pKa of an acidic or basic analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

  • Excessive Dead Volume: Large extra-column volumes in the HPLC system can cause peak broadening and tailing.

Solutions:

  • Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups.

  • Flush the column with a strong solvent to remove contaminants.

  • Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Use tubing with a smaller internal diameter and ensure all connections are tight.

Q3: I am observing split peaks for a single analyte. What could be the problem?

Split peaks can be frustrating and indicate a problem with the chromatographic system or method.

  • Column Contamination or Degradation: A partially blocked frit or a void at the head of the column can split the sample band.

  • Inconsistent Sample Injection: An issue with the autosampler or manual injection technique can lead to a split injection.

  • Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.

  • Co-elution: In some cases, what appears to be a split peak may be two closely eluting isomers or related impurities.

Solutions:

  • Reverse-flush the column or, if necessary, replace it.

  • Check the injector for any blockages and ensure the injection syringe is functioning correctly.

  • Dissolve the sample in the mobile phase or a weaker solvent.

  • Use a higher resolution column or modify the mobile phase composition to improve separation.

Baseline and Sensitivity Issues

Q4: My chromatogram has a noisy or drifting baseline. What should I do?

A stable baseline is crucial for accurate quantification, especially for low-level impurities.

  • Mobile Phase Issues: Dissolved gas, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise and drift.

  • Pump Problems: Fluctuations in pump pressure can cause a pulsating baseline.

  • Detector Issues: A dirty flow cell or a failing lamp in a UV detector can lead to noise.

  • Column Equilibration: An insufficiently equilibrated column can result in a drifting baseline.

Solutions:

  • Degas the mobile phase using sonication or helium sparging. Ensure mobile phase components are thoroughly mixed. Use high-purity solvents.

  • Prime the pump to remove air bubbles and check for leaks.

  • Flush the detector flow cell. Check the detector lamp's energy output and replace it if necessary.

  • Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Q5: I am struggling to achieve the required Limit of Detection (LOD) and Limit of Quantitation (LOQ) for a critical impurity.

Achieving low detection and quantification limits is often a key challenge in impurity analysis.

  • Suboptimal Wavelength: For UV detection, the chosen wavelength may not be the absorbance maximum for the impurity.

  • Insufficient Sample Concentration: The concentration of the injected sample may be too low.

  • High Baseline Noise: A noisy baseline will obscure low-level signals, leading to higher LOD and LOQ values.

  • Poor Peak Shape: Broad, tailing peaks are harder to distinguish from the baseline, negatively impacting sensitivity.

Solutions:

  • Determine the UV spectrum of the impurity and select the wavelength of maximum absorbance.

  • If possible, increase the sample concentration or the injection volume.

  • Address the causes of baseline noise as described in the previous question.

  • Optimize the chromatography to achieve sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of analytical method development for impurity quantification.

Q1: What is a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Such a method is crucial for assessing the stability of drug substances and products over time. Forced degradation studies are used to generate these degradation products to develop and validate a stability-indicating method.[1][2][3][4][5]

Q2: What are forced degradation studies and why are they important?

Forced degradation studies, also known as stress testing, involve subjecting a drug substance or drug product to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to accelerate its degradation.[2][3][4][5] These studies are essential for:

  • Identifying potential degradation products.[2][3]

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods.[1][2][3]

  • Understanding the intrinsic stability of the molecule.

Q3: What are the key parameters to evaluate during analytical method validation for impurity quantification according to ICH Q2(R1)?

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the following key validation parameters for quantitative impurity tests:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, etc.).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

According to ICH Q2(R1), LOD and LOQ can be determined using several approaches:

  • Based on Signal-to-Noise Ratio: This approach is suitable for methods that exhibit baseline noise. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

  • Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified with acceptable accuracy and precision (LOQ).

Data Presentation

Table 1: Typical Stress Conditions for Forced Degradation Studies

This table provides a starting point for designing forced degradation studies. The actual conditions should be adjusted based on the stability of the drug substance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][5]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 70°C for up to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 70°C for up to 7 days
Oxidation 3% to 30% H₂O₂Room Temperature for up to 7 days
Thermal Degradation 60°C to 80°CUp to 7 days
Photostability 1.2 million lux hours and 200 watt hours/square meterAs per ICH Q1B guidelines
Table 2: Typical Acceptance Criteria for Analytical Method Validation (Impurity Quantification)

These acceptance criteria are based on ICH Q2(R1) guidelines and common industry practices. They may need to be adjusted based on the specific application and regulatory requirements.

Validation ParameterAcceptance Criteria
Specificity The method must be able to separate the impurity from the API and other potential impurities with a resolution of >1.5. Peak purity should be confirmed using a PDA detector or mass spectrometry.
Accuracy Recovery of 80-120% of the spiked amount of the impurity at three concentration levels covering the specified range.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 10% for six replicate injections of the impurity at the target concentration.
Precision (Intermediate) RSD of ≤ 15% when the analysis is performed by different analysts on different days with different equipment.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10. Precision at the LOQ should have an RSD of ≤ 20%.
Linearity Correlation coefficient (r²) ≥ 0.99 for a minimum of five concentrations covering the range from LOQ to 120% of the specification limit.
Range From LOQ to 120% of the impurity specification limit, demonstrating acceptable accuracy, precision, and linearity.
Robustness No significant change in the results when small, deliberate changes are made to method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%).

Experimental Protocols

Protocol 1: HPLC-UV Method Development for Impurity Quantification

1. Objective: To develop a stability-indicating reversed-phase HPLC-UV method for the quantification of impurities in a drug substance.

2. Materials and Reagents:

  • Drug substance and known impurity reference standards.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate, acetate) and pH-adjusting reagents (e.g., phosphoric acid, triethylamine).

  • C18 and Phenyl-Hexyl analytical columns (e.g., 4.6 x 150 mm, 3.5 µm).

3. Initial Method Scouting:

  • Column Screening: Screen both C18 and Phenyl-Hexyl columns to evaluate different selectivities.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Run a generic gradient from 5% to 95% B over 20 minutes.

  • pH Screening: Evaluate the separation at different pH values (e.g., pH 3, 5, and 7) using appropriate buffers.

4. Method Optimization:

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the API and impurities.

  • Temperature Optimization: Evaluate the effect of column temperature (e.g., 30°C, 40°C, 50°C) on resolution and peak shape.

  • Flow Rate Optimization: Optimize the flow rate for the best balance of resolution and analysis time.

5. System Suitability:

  • Prepare a system suitability solution containing the API and critical impurities.

  • Establish system suitability criteria, including resolution between critical pairs, peak tailing, and theoretical plates.

6. Forced Degradation Study:

  • Subject the drug substance to stress conditions as outlined in Table 1.

  • Analyze the stressed samples using the developed method to demonstrate its stability-indicating nature.

7. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines, evaluating all parameters listed in Table 2.

Protocol 2: GC-FID Method for Quantifying Residual Solvents

1. Objective: To develop and validate a headspace gas chromatography-flame ionization detection (GC-FID) method for the quantification of residual solvents in a drug substance according to USP <467>.[6]

2. Materials and Reagents:

  • Drug substance.

  • Reference standards of expected residual solvents (e.g., Class 1, 2, and 3 solvents).

  • High-purity dimethyl sulfoxide (DMSO) or other suitable diluent.

  • Helium or Nitrogen as carrier gas.

3. Instrumentation and Columns:

  • Gas chromatograph with a headspace autosampler and flame ionization detector.

  • Capillary columns such as DB-624 or equivalent.

4. Headspace Parameters:

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 20 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

5. GC Conditions:

  • Injector Temperature: 140°C

  • Carrier Gas Flow: 35 cm/sec

  • Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, hold for 20 min.

  • Detector Temperature: 250°C

6. Sample and Standard Preparation:

  • Prepare a stock solution of the drug substance in DMSO.

  • Prepare standard solutions of the residual solvents in DMSO at concentrations relevant to the permitted daily exposure limits.

7. Method Validation:

  • Validate the method for specificity, LOD, LOQ, linearity, range, accuracy, and precision as per ICH Q2(R1) guidelines.

  • Demonstrate acceptable resolution between all specified residual solvents.

Mandatory Visualization

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Scouting & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Stability Indicating cluster_3 Phase 4: Method Validation A Define Analytical Target Profile B Literature Search & Initial Assessment A->B Information Gathering C Screen Columns & Mobile Phases B->C Experimental Design D Evaluate Initial Chromatograms C->D Data Review D->C Re-screen if needed E Optimize Gradient & Temperature D->E Proceed if Promising F Fine-tune Flow Rate & Injection Volume E->F Refinement G Assess Peak Shape & Resolution F->G Evaluation G->E Re-optimize if needed H Perform Forced Degradation Studies G->H If Optimized I Analyze Stressed Samples H->I Generate Degradants J Confirm Peak Purity & Specificity I->J Data Analysis J->E Re-optimize if not Specific K Validate According to ICH Q2(R1) J->K If Method is Stability-Indicating L Document & Report K->L Finalization

Caption: A typical workflow for analytical method development for impurity quantification.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed Check_Column Check Column Condition Start->Check_Column Check_Mobile_Phase Check Mobile Phase pH Check_Column->Check_Mobile_Phase No Sol_Column Flush or Replace Column Check_Column->Sol_Column Yes Check_Interactions Suspect Secondary Interactions? Check_Mobile_Phase->Check_Interactions No Sol_pH Adjust pH (≥ 2 units from pKa) Check_Mobile_Phase->Sol_pH Yes Check_Dead_Volume Check for Excessive Dead Volume Check_Interactions->Check_Dead_Volume No Sol_Interactions Use End-capped Column or Add Mobile Phase Modifier Check_Interactions->Sol_Interactions Yes Sol_Dead_Volume Use Smaller ID Tubing & Check Connections Check_Dead_Volume->Sol_Dead_Volume Yes End Peak Shape Improved Check_Dead_Volume->End No Sol_Column->End Sol_pH->End Sol_Interactions->End Sol_Dead_Volume->End

Caption: A logical troubleshooting guide for addressing peak tailing in HPLC.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-6-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-chloro-6-hydroxybenzaldehyde and its positional isomers. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document presents a compilation of experimental and predicted spectroscopic data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers. These tables are designed for easy comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundAldehyde H (δ, ppm)Aromatic H (δ, ppm)Hydroxyl H (δ, ppm)
This compound~10.37.4-6.9~11.0
2-Chloro-3-hydroxybenzaldehyde9.5 - 10.5~7.2, ~7.05.0 - 8.0
2-Chloro-4-hydroxybenzaldehyde~10.27.8, 7.0, 6.9~6.0
2-Chloro-5-hydroxybenzaldehyde~10.37.5, 7.2, 7.1~5.8
3-Chloro-2-hydroxybenzaldehyde~10.47.6, 7.2, 7.0~11.0
3-Chloro-4-hydroxybenzaldehyde~9.87.9, 7.7, 7.2~6.3
4-Chloro-2-hydroxybenzaldehyde~10.27.5, 7.0, 6.9~11.0
5-Chloro-2-hydroxybenzaldehyde~10.27.7, 7.5, 7.0~11.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)
This compound~190160, 138, 132, 125, 122, 120
2-Chloro-3-hydroxybenzaldehyde~188155, 135, 130, 125, 120, 118
2-Chloro-4-hydroxybenzaldehyde~189162, 138, 133, 125, 118, 116
2-Chloro-5-hydroxybenzaldehyde~188158, 135, 130, 125, 120, 118
3-Chloro-2-hydroxybenzaldehyde~192160, 138, 132, 125, 120, 118
3-Chloro-4-hydroxybenzaldehyde~191162, 135, 132, 130, 125, 118
4-Chloro-2-hydroxybenzaldehyde~191161, 140, 135, 125, 122, 118
5-Chloro-2-hydroxybenzaldehyde~191161, 135, 132, 128, 125, 118

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

CompoundKey Absorptions (cm⁻¹)
This compound~3200 (O-H), ~1650 (C=O), ~1580, 1470 (C=C), ~750 (C-Cl)
2-Chloro-3-hydroxybenzaldehyde~3300 (O-H), ~1660 (C=O), ~1590, 1480 (C=C), ~760 (C-Cl)
2-Chloro-4-hydroxybenzaldehyde~3350 (O-H), ~1665 (C=O), ~1600, 1490 (C=C), ~800 (C-Cl)
2-Chloro-5-hydroxybenzaldehyde~3350 (O-H), ~1660 (C=O), ~1590, 1480 (C=C), ~810 (C-Cl)
3-Chloro-2-hydroxybenzaldehyde~3200 (O-H), ~1655 (C=O), ~1580, 1470 (C=C), ~780 (C-Cl)
3-Chloro-4-hydroxybenzaldehyde~3180 (O-H), ~1670 (C=O), ~1590, 1480 (C=C), ~820 (C-Cl)[1]
4-Chloro-2-hydroxybenzaldehyde~3200 (O-H), ~1650 (C=O), ~1600, 1490 (C=C), ~830 (C-Cl)
5-Chloro-2-hydroxybenzaldehyde~3200 (O-H), ~1650 (C=O), ~1590, 1480 (C=C), ~820 (C-Cl)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
All Isomers156 (³⁵Cl), 158 (³⁷Cl)127 ([M-CHO]⁺), 99 ([M-CHO-CO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added and averaged.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Proton decoupling was applied during the acquisition. A total of 1024 scans were co-added and averaged.

  • Data Processing : The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition : The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the analyte (approximately 1 mg/mL) was prepared in methanol.

  • Instrumentation : Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 10 µL/min. The mass spectra were acquired in positive ion mode over a mass range of m/z 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was 30 V.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the different isomers of chloro-hydroxybenzaldehyde, all sharing the same molecular formula C₇H₅ClO₂.

Caption: Isomeric relationship of chlorohydroxybenzaldehydes.

References

Validation of analytical methods for 2-Chloro-6-hydroxybenzaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-6-hydroxybenzaldehyde

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like this compound (also known as 6-Chlorosalicylaldehyde) is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methodologies suitable for the quantification of this compound, complete with adaptable experimental protocols and expected performance data based on closely related compounds.

Comparison of Analytical Methodologies

The principal techniques for the quantitative analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods offer high sensitivity and specificity, making them well-suited for purity assessment and impurity profiling. The choice between GC and HPLC will depend on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Expected Performance of Analytical Methods

While specific validated data for this compound is not extensively published, the following table summarizes the typical performance parameters that can be expected from well-validated GC and HPLC methods, based on data from analogous halogenated benzaldehydes.[1][2]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Linearity (r²) > 0.999≥ 0.99
Accuracy (% Recovery) 93.7% - 107.7%98% - 102%
Precision (%RSD) < 5%≤ 2%
Limit of Detection (LOD) ~0.4 ppmSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) ~1.2 ppmSignal-to-Noise Ratio of 10:1

Experimental Protocols

The following are adaptable protocols for the analysis of this compound. These methods are based on validated procedures for structurally similar compounds and should be fully validated in-house to ensure suitability for the intended purpose.[1][3][4][5]

Gas Chromatography (GC) Method

This method is well-suited for the analysis of volatile and thermally stable compounds like this compound.[1][2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[1][3]

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Split/Splitless.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.[2]

  • Detector Temperature (FID): 280°C

Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable GC-grade solvent such as acetonitrile or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of the GC-grade solvent to achieve a concentration within the calibration range, and vortex to ensure homogeneity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3][5]

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[5]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water may be suitable. A typical starting point could be 50:50 (v/v) Acetonitrile:Water, with a gradient to increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in GC-grade Solvent A->B C Prepare Calibration Standards (Serial Dilution) B->C D Prepare Sample Solution B->D E Inject into GC-FID/MS C->E D->E F Separation on DB-624 Column E->F G Detection F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

GC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Prepare & Filter Sample Solution B->D E Inject into HPLC-UV/DAD C->E D->E F Separation on C18 Column E->F G Detection at Specific Wavelength F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J

HPLC Analysis Workflow

Validation_Pathway A Analytical Method Development B Method Validation Protocol A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J Validated Analytical Method C->J D->J E->J F->J G->J H->J I->J

Analytical Method Validation Pathway

References

Comparative study of different synthetic routes to 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of substituted aromatic aldehydes is a critical task. 2-Chloro-6-hydroxybenzaldehyde, a key building block for various pharmaceuticals and specialty chemicals, can be synthesized through several routes. This guide provides a comparative study of the most prominent methods: the Reimer-Tiemann reaction, the Duff reaction, and the Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl reaction), with an additional overview of a potential route via hydrolysis of a fluorinated precursor.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Reimer-Tiemann Reaction o-ChlorophenolChloroform, Strong Base (e.g., NaOH)Low to ModerateSeveral hoursUses readily available reagents.Often low yielding for o-chlorophenol, formation of isomers and tars.[1][2]
Duff Reaction o-ChlorophenolHexamethylenetetramine, Acid (e.g., trifluoroacetic acid)Moderate2-3 hoursSuccessful for substrates where Reimer-Tiemann fails.[2]Generally modest yields, requires anhydrous conditions with certain acids.[3]
Magnesium-Mediated Ortho-Formylation o-ChlorophenolParaformaldehyde, MgCl₂, TriethylamineHigh4-8 hoursHigh ortho-selectivity and high yields.[4]Requires anhydrous conditions and specific reagents.[4]
Hydrolysis of Fluoro Precursor 2-Chloro-6-fluorobenzaldehydeWater, Acid or Base CatalystHigh (for hydrolysis step)4-5 hoursPotentially high overall yield from an industrial route.[5][6]Requires synthesis of the fluorinated precursor; specific protocol for hydrolysis to the hydroxy derivative is not widely reported.

Visualizing the Synthetic Pathways

To illustrate the chemical transformations involved in each primary synthetic route, the following diagrams are provided in DOT language.

Reimer-Tiemann Reaction Pathway

G start o-Chlorophenol intermediate2 Phenoxide Formation start->intermediate2 reagents1 + CHCl3, NaOH intermediate1 Dichlorocarbene Formation reagents1->intermediate1 intermediate3 Electrophilic Attack intermediate1->intermediate3 intermediate2->intermediate3 intermediate4 Hydrolysis intermediate3->intermediate4 end This compound intermediate4->end

Caption: Reimer-Tiemann reaction mechanism for the synthesis of this compound.

Duff Reaction Pathway

G start o-Chlorophenol intermediate2 Electrophilic Aromatic Substitution start->intermediate2 reagents1 + Hexamethylenetetramine, Acid intermediate1 Formation of Electrophilic Iminium Ion reagents1->intermediate1 intermediate1->intermediate2 intermediate3 Hydrolysis intermediate2->intermediate3 end This compound intermediate3->end

Caption: Duff reaction mechanism for the synthesis of this compound.

Magnesium-Mediated Ortho-Formylation Pathway

G start o-Chlorophenol intermediate1 Formation of Magnesium Phenoxide start->intermediate1 reagents1 + MgCl2, Triethylamine reagents1->intermediate1 intermediate2 Ortho-formylation intermediate1->intermediate2 reagents2 + Paraformaldehyde reagents2->intermediate2 intermediate3 Acidic Workup intermediate2->intermediate3 end This compound intermediate3->end

Caption: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl) reaction pathway.

Detailed Experimental Protocols

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[7] While classic, its yield for o-chlorophenol can be low due to the deactivating effect of the chlorine atom and potential for side reactions.[1][2]

Experimental Protocol (Adapted from similar preparations):

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve o-chlorophenol in an aqueous solution of sodium hydroxide.

  • Heat the solution to 60-70°C.

  • Add chloroform dropwise with vigorous stirring over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for several hours.

  • Cool the reaction mixture and remove excess chloroform by distillation.

  • Acidify the remaining solution with dilute sulfuric acid.

  • The product, this compound, can be isolated by steam distillation and further purified by recrystallization.

Duff Reaction

The Duff reaction utilizes hexamine as the formylating agent in an acidic medium and has been reported to be successful for o-chlorophenol where the Reimer-Tiemann reaction may fail.[2]

Experimental Protocol (Adapted from Lindoy et al. and other sources): [3]

  • In a round-bottom flask, dissolve o-chlorophenol and hexamethylenetetramine in anhydrous trifluoroacetic acid.

  • Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into a 4 M HCl solution.

  • The product may precipitate upon standing. Collect the solid by filtration.

  • Further purification can be achieved by recrystallization.

A study on the Duff reaction for various o-hydroxyaldehydes reported a yield of 14.5% for 2-hydroxy-3-bromobenzaldehyde, a structurally similar compound.[2]

Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

This method is known for its high ortho-selectivity and yields, making it a very attractive route.[4]

Experimental Protocol (Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64): [4]

  • To a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous magnesium chloride beads and dry paraformaldehyde.

  • Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of dry triethylamine. Stir for 10 minutes at room temperature.

  • Add o-chlorophenol to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 75°C). The mixture should turn a bright orange-yellow color. Maintain reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

This procedure, when applied to 2-bromophenol, yielded 80-81% of crude 3-bromosalicylaldehyde. A similar high yield would be expected for o-chlorophenol.[4]

Hydrolysis of 2-Chloro-6-fluorobenzaldehyde

An industrial route for the synthesis of the related 2-chloro-6-fluorobenzaldehyde involves the photochlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[5][8] A similar hydrolysis step could potentially be employed to convert 2-chloro-6-fluorobenzaldehyde to the desired this compound.

General Hydrolysis Protocol (for converting the chlorinated intermediate to 2-chloro-6-fluorobenzaldehyde): [6]

  • To the crude chlorinated mixture from the photochlorination of 2-chloro-6-fluorotoluene, add a ferric solid superacid catalyst.

  • Maintain the temperature between 100-200°C and slowly add water over 2-4 hours.

  • After the addition of water, maintain the reaction temperature for an additional 4-5 hours.

  • Cool the mixture and neutralize with an alkaline solution.

  • Separate the organic layer and purify by reduced pressure distillation.

Conclusion

For the laboratory-scale synthesis of this compound, the Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl reaction) appears to be the most promising route, offering high yields and excellent regioselectivity. The Duff reaction presents a viable alternative, particularly in cases where the Reimer-Tiemann reaction proves ineffective. While the Reimer-Tiemann reaction utilizes common reagents, its typically low yields for this specific substrate make it less favorable. The route involving the hydrolysis of a fluorinated precursor is more aligned with industrial-scale production and would require significant process development for the final hydrolysis step to the desired product. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired yield, available reagents and equipment, and scalability.

References

Comparative Biological Activity of 2-Chloro-6-hydroxybenzaldehyde Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While comprehensive comparative studies on the biological activities of a broad range of 2-chloro-6-hydroxybenzaldehyde derivatives are not extensively available in the public domain, this guide provides a framework for their synthesis, screening, and evaluation based on established methodologies for analogous compounds. This document outlines the common synthetic routes for creating derivatives, details the experimental protocols for assessing their antimicrobial, anticancer, and anti-inflammatory potential, and illustrates the key signaling pathways that are often implicated.

Synthesis of this compound Derivatives

The versatile scaffold of this compound, also known as 6-chlorosalicylaldehyde, allows for the synthesis of a diverse library of derivatives. The most common approaches involve condensation reactions with primary amines to form Schiff bases or with hydrazides to yield hydrazones. These reactions are typically straightforward, often requiring reflux in an appropriate solvent like ethanol. The resulting Schiff bases and hydrazones can be further modified or used as ligands for the synthesis of metal complexes, which have been shown to possess enhanced biological activities.

Below is a general workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis A This compound C Condensation Reaction (e.g., Ethanol, Reflux) A->C B Primary Amines / Hydrazides B->C D Schiff Base / Hydrazone Derivatives C->D E Antimicrobial Screening (Bacteria, Fungi) D->E F Anticancer Screening (Cancer Cell Lines) D->F G Anti-inflammatory Screening (e.g., Macrophage Assays) D->G H Determine MIC / IC50 Values E->H F->H G->H

A general workflow for the synthesis and biological screening of this compound derivatives.

Comparative Data on Biological Activities

Due to the lack of specific experimental data for a series of this compound derivatives in the reviewed literature, the following tables are presented as templates. They illustrate how quantitative data for antimicrobial, anticancer, and anti-inflammatory activities should be structured for effective comparison. The values for related benzaldehyde derivatives are used as placeholders to demonstrate the format.

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is typically evaluated against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric for comparison, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Substituted Benzaldehyde Schiff Base Derivatives

Compound IDDerivative TypeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference Compound (e.g., Ciprofloxacin)
Parent This compound>100>100>1000.5
Derivative 1 Schiff Base (Aniline)50100>1000.5
Derivative 2 Schiff Base (4-Fluoroaniline)2550500.5
Derivative 3 Schiff Base (Aminothiazole)12.525250.5
Anticancer Activity

The cytotoxic effects of the derivatives are assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 2: Illustrative Anticancer Activity (IC50 in µM) of Substituted Benzaldehyde Hydrazone Derivatives

Compound IDDerivative TypeA549 (Lung Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)Reference Compound (e.g., Cisplatin)
Parent This compound>50>50>505.0
Derivative 4 Hydrazone (Benzoylhydrazide)20.525.130.25.0
Derivative 5 Hydrazone (Isonicotinoylhydrazide)10.215.818.55.0
Derivative 6 Hydrazone (4-Chlorobenzoylhydrazide)5.18.912.45.0
Anti-inflammatory Activity

The anti-inflammatory potential is often investigated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Key parameters include the inhibition of nitric oxide (NO) production and the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Table 3: Illustrative Anti-inflammatory Activity of Substituted Benzaldehyde Derivatives

Compound IDDerivative TypeNO Production Inhibition (IC50 in µM)COX-2 Expression Inhibition (%) at 10 µMiNOS Expression Inhibition (%) at 10 µMReference Compound (e.g., Dexamethasone)
Parent This compound>100<10<100.1
Derivative 7 Chalcone Analog25.545500.1
Derivative 8 Schiff Base15.260650.1
Derivative 9 Hydrazone10.875800.1

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological activity screening. Below are standard methodologies for the key assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Potential Signaling Pathways

The biological activities of benzaldehyde derivatives are often attributed to their interaction with key cellular signaling pathways. For instance, their anti-inflammatory effects may be mediated through the inhibition of the NF-κB pathway, which is a central regulator of inflammatory responses.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->InflammatoryGenes transcribes Derivative Benzaldehyde Derivative Derivative->IKK inhibits

A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by bioactive derivatives.

In the context of anticancer activity, some derivatives may induce apoptosis through the modulation of mitochondrial membrane potential and the activation of caspase cascades.

G Derivative Benzaldehyde Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An illustrative diagram of a potential apoptosis induction pathway by anticancer derivatives.

A Comparative Guide to Ortho-Selectivity in the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a phenolic ring is a fundamental transformation in organic synthesis, providing a key entry point for the synthesis of a wide array of pharmaceuticals, agrochemicals, and other valuable complex molecules. The regioselectivity of this reaction, particularly the ability to direct the formylation to the position ortho to the hydroxyl group, is of paramount importance. This guide provides an objective comparison of the performance of three commonly employed methods for the ortho-formylation of substituted phenols: the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation. The discussion is supported by experimental data on yields and regioselectivity, detailed experimental protocols, and visualizations of the underlying chemical principles.

Comparison of Ortho-Formylation Methods

The choice of formylation method significantly impacts the yield and, more critically, the isomeric distribution of the resulting hydroxybenzaldehydes. The following tables summarize the performance of the Reimer-Tiemann, Duff, and magnesium-mediated formylation reactions on a variety of substituted phenols.

Data Presentation

Table 1: Reimer-Tiemann Reaction - Selectivity and Yields

The Reimer-Tiemann reaction is a classic method for phenol formylation that typically favors the ortho product, although mixtures of isomers are common.[1][2][3] The reaction proceeds via an electrophilic substitution involving dichlorocarbene, generated in situ from chloroform and a strong base.[3] The ortho-selectivity is often attributed to the interaction between the phenoxide ion and the dichlorocarbene.[4]

Phenol DerivativeMajor Product(s)Ortho:Para RatioTotal Yield (%)Reference(s)
PhenolSalicylaldehyde, p-Hydroxybenzaldehyde~2.2 : 130-50[5]
p-Cresol2-Hydroxy-5-methylbenzaldehydeMajor product-[5]
o-Cresol2-Hydroxy-3-methylbenzaldehyde, 4-Hydroxy-3-methylbenzaldehyde--[5]
2-Naphthol2-Hydroxy-1-naphthaldehydeMajor product-[1]
GuaiacolVanillin, iso-Vanillin--

Table 2: Duff Reaction - Selectivity and Yields

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation.[6] The reaction is believed to proceed through a Mannich-type mechanism, where hydrogen bonding between the phenolic proton and the nitrogen of HMTA directs the electrophile to the ortho position.[7] This method generally exhibits high ortho-selectivity, especially for phenols with electron-donating substituents.[6] However, yields can be modest, typically in the range of 15-20%.[8]

Phenol DerivativeMajor ProductSelectivityYield (%)Reference(s)
PhenolSalicylaldehydeortho15-20[5][8]
p-Cresol2-Hydroxy-5-methylbenzaldehydeortho18[9]
3,4-Dimethylphenol2-Hydroxy-4,5-dimethylbenzaldehydeortho-[9]
4-Chlorophenol2-Hydroxy-5-chlorobenzaldehydeortho30[9]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehydeortho-[10]
2,4-Di-tert-butylphenol3,5-Di-tert-butylsalicylaldehydeortho-[5]

Table 3: Magnesium-Mediated Formylation - Selectivity and Yields

Magnesium-mediated formylation, particularly the Casnati-Skattebøl protocol using magnesium chloride and paraformaldehyde, is a highly efficient and selective method for ortho-formylation.[11] The magnesium ion is thought to chelate with the phenoxide and formaldehyde, leading to a pre-organized transition state that strongly favors ortho attack.[12] This method often provides exclusively the ortho-formylated product in high yields.[5][13]

Phenol DerivativeProductSelectivityYield (%)Reference(s)
PhenolSalicylaldehydeExclusively ortho91[13]
2-Methylphenol2-Hydroxy-3-methylbenzaldehydeExclusively ortho94[13]
3-Methylphenol2-Hydroxy-4-methylbenzaldehydeExclusively ortho95[13]
4-Methylphenol2-Hydroxy-5-methylbenzaldehydeExclusively ortho96[13]
4-Chlorophenol2-Hydroxy-5-chlorobenzaldehydeExclusively ortho92[13]
3-Methoxyphenol2-Hydroxy-4-methoxybenzaldehydeExclusively ortho92[13]
4-Methoxyphenol2-Hydroxy-5-methoxybenzaldehydeExclusively ortho88[13]
2-Naphthol2-Hydroxy-1-naphthaldehydeExclusively ortho85[13]
4-HydroxybenzoateMethyl 3-formyl-4-hydroxybenzoateExclusively ortho90[13]

Experimental Protocols

Detailed and standardized methodologies for the three key formylation reactions are provided below.

Reimer-Tiemann Reaction Protocol

This procedure is a general guideline for the Reimer-Tiemann reaction.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve the substituted phenol (1 equivalent) in a 10-40% aqueous solution of sodium hydroxide.

  • Addition of Chloroform : Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (3-4 equivalents) dropwise through the dropping funnel at a rate that maintains a gentle reflux. The reaction is often exothermic.[1][14]

  • Reaction Monitoring : After the addition is complete, continue stirring the reaction mixture at 60-70°C for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid or sulfuric acid to a pH of approximately 5-6.

  • Extraction : Extract the product from the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization to separate the ortho and para isomers.

Duff Reaction Protocol

The following is a representative procedure for the Duff reaction.[5]

  • Reaction Setup : In a flask, combine the substituted phenol (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).

  • Addition of Acidic Medium : Add an acidic medium such as glacial acetic acid or a mixture of glycerol and boric acid.

  • Reaction : Heat the reaction mixture to 140-160°C for several hours.

  • Hydrolysis : Cool the reaction mixture and add an aqueous solution of sulfuric acid to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.

  • Workup and Purification : The product is often volatile with steam and can be isolated by steam distillation. Alternatively, the product can be extracted with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Magnesium-Mediated Formylation (Casnati-Skattebøl) Protocol

This protocol is based on the highly selective magnesium chloride-paraformaldehyde method.[13]

  • Reaction Setup : To a dry three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 equivalents) and dry paraformaldehyde (3-5 equivalents).

  • Addition of Solvent and Base : Add a dry solvent such as acetonitrile or tetrahydrofuran, followed by the dropwise addition of dry triethylamine (2.5 equivalents).

  • Addition of Phenol : Add the substituted phenol (1 equivalent) to the mixture.

  • Reaction : Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup : Cool the reaction to room temperature and add 1 M hydrochloric acid.

  • Extraction and Purification : Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Reaction Mechanisms and Workflow

Visualizing the reaction pathways and the decision-making process for selecting a formylation method can aid in experimental design.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Phenol Formylation CHCl3 Chloroform CCl3- Trichloromethyl anion CHCl3->CCl3- + OH- OH- Hydroxide :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl- Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + OH- Intermediate Dichloromethyl phenoxide intermediate Phenoxide->Intermediate + :CCl2 Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Reimer-Tiemann Reaction.

Duff_Reaction_Mechanism Phenol Phenol Adduct Ortho-adduct Phenol->Adduct + Iminium Ion HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion HMTA->Iminium H+ Intermediate Intermediate Adduct->Intermediate Rearrangement Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Simplified Mechanism of the Duff Reaction.

Magnesium_Mediated_Formylation Phenol Phenol Mg_Phenoxide Magnesium Phenoxide Phenol->Mg_Phenoxide + MgCl2 / Et3N Chelate Chelated Intermediate with Formaldehyde Mg_Phenoxide->Chelate + (CH2O)n Aldehyde Ortho-Hydroxybenzaldehyde Chelate->Aldehyde Intramolecular rearrangement Formylation_Decision_Tree start Desired Product: Ortho-Hydroxybenzaldehyde q_selectivity Is high ortho-selectivity critical? start->q_selectivity q_yield Is high yield a priority? q_selectivity->q_yield No method_mg Magnesium-Mediated Formylation q_selectivity->method_mg Yes q_conditions Are mild reaction conditions required? q_yield->q_conditions Yes method_duff Duff Reaction q_yield->method_duff No (moderate yield acceptable) q_conditions->method_duff Yes consider_rt Consider Reimer-Tiemann (may require optimization for selectivity) q_conditions->consider_rt No (can tolerate harsh conditions) method_rt Reimer-Tiemann Reaction

References

A Comparative Guide to Alternative Reagents for the Synthesis of Functionalized Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized benzaldehydes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. While traditional methods have long been employed, a growing emphasis on efficiency, safety, and sustainability has spurred the development of innovative alternative reagents and synthetic strategies. This guide provides an objective comparison of several contemporary methods for the synthesis of functionalized benzaldehydes, supported by experimental data and detailed protocols.

Green Synthesis via Heterogeneous Catalysis: Retro-Aldol Reaction of Cinnamaldehyde Derivatives

A notable green approach to benzaldehyde synthesis involves the retro-aldol reaction of readily available cinnamaldehyde derivatives, utilizing solid-supported catalysts. This method avoids stoichiometric toxic reagents and often proceeds under mild conditions. One such effective catalyst is Lithium-doped Magnesium Oxide (Li/MgO).

Data Presentation
CatalystSubstrateProductReaction Time (h)Temperature (°C)Yield (%)Reference
0.25 Li/MgOCinnamaldehydeBenzaldehyde37040.65[1]

Note: The yield is based on the conversion of cinnamaldehyde.

Experimental Protocol: Synthesis of Benzaldehyde from Cinnamaldehyde using Li/MgO

Materials:

  • Cinnamaldehyde (CA)

  • Lithium-doped Magnesium Oxide (0.25 Li/MgO) catalyst

  • Ethanol (EtOH)

  • Ultrapure water

  • Three-necked flask

  • Condenser

  • Stirrer

  • Heating mantle

Procedure:

  • A mixture of 0.18 g (0.006 g/mL) of 0.25 Li/MgO catalyst, 15 mL of ultrapure water, and 15 mL of ethanol is added to a 100 mL three-necked flask.

  • The reaction mixture is heated to 70 °C with stirring.

  • 1.35 g (0.01 mol) of cinnamaldehyde is then rapidly added to the solution.

  • The reaction is stirred at 70 °C for 3 hours.

  • After the reaction, the mixture is cooled to room temperature.

  • The solid catalyst is removed by centrifugation or filtration.

  • The liquid phase is then subjected to extraction with a suitable organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate, and concentration under reduced pressure to afford the benzaldehyde product.

Experimental Workflow

G cluster_0 Catalyst and Solvent Preparation cluster_1 Reaction cluster_2 Work-up and Isolation prep_catalyst Weigh 0.18 g of 0.25 Li/MgO mix_catalyst_solvent Add catalyst and solvents to flask prep_catalyst->mix_catalyst_solvent prep_solvent Prepare 15 mL H2O and 15 mL EtOH prep_solvent->mix_catalyst_solvent heat Heat to 70 °C with stirring mix_catalyst_solvent->heat Start Reaction add_substrate Add 1.35 g of cinnamaldehyde heat->add_substrate react Stir at 70 °C for 3 h add_substrate->react cool Cool to room temperature react->cool Reaction Complete separate_catalyst Remove catalyst (centrifugation/filtration) cool->separate_catalyst extract Extract with organic solvent separate_catalyst->extract dry_concentrate Dry and concentrate extract->dry_concentrate product Benzaldehyde dry_concentrate->product

Workflow for the green synthesis of benzaldehyde.

Electrochemical Synthesis: Oxidation of Substituted Benzyl Alcohols

Electrochemical synthesis offers a green and efficient alternative for the oxidation of benzyl alcohols to benzaldehydes, avoiding the use of chemical oxidants. The reaction can be mediated, for instance, by bromate in a biphasic medium, providing high yields and selectivity.[2]

Data Presentation

| Substrate (Benzyl Alcohol Derivative) | Product (Benzaldehyde Derivative) | Yield (%) | Reference | | :--- | :--- | :--- | | Benzyl alcohol | Benzaldehyde | 97 |[2][3] | | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 95 |[2] | | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 94 |[2] | | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 92 |[2] | | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 90 |[2] |

Experimental Protocol: Electrochemical Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Dichloromethane (CH₂Cl₂)

  • Aqueous solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃)

  • Platinum foil electrodes (anode and cathode)

  • Beaker (electrolytic cell)

  • DC power supply

  • Magnetic stirrer

Procedure:

  • A two-phase system is prepared in a beaker by adding a solution of benzyl alcohol (1 mmol) in dichloromethane (20 mL) to an aqueous solution (20 mL) containing NaBr (0.2 M) and NaBrO₃ (0.05 M).

  • Two platinum foil electrodes (e.g., 2 cm x 2 cm) are immersed in the solution, serving as the anode and cathode.

  • The mixture is stirred vigorously to ensure efficient mixing of the two phases.

  • A constant current (e.g., 100 mA) is passed through the cell using a DC power supply at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the organic layer is separated, washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the benzaldehyde product.

Experimental Workflow

G cluster_0 Electrolytic Cell Setup cluster_1 Electrolysis cluster_2 Work-up and Isolation prep_organic Dissolve benzyl alcohol in CH2Cl2 combine_phases Combine phases in beaker prep_organic->combine_phases prep_aqueous Prepare aqueous NaBr/NaBrO3 solution prep_aqueous->combine_phases insert_electrodes Insert Pt electrodes combine_phases->insert_electrodes stir Vigorous stirring insert_electrodes->stir Start Electrolysis apply_current Apply constant current (100 mA) stir->apply_current monitor Monitor reaction (TLC/GC) apply_current->monitor separate_layers Separate organic layer monitor->separate_layers Reaction Complete wash_dry Wash with H2O and dry separate_layers->wash_dry evaporate Evaporate solvent wash_dry->evaporate product Functionalized Benzaldehyde evaporate->product

Workflow for the electrochemical synthesis of benzaldehydes.

One-Pot Synthesis: Reduction/Cross-Coupling of Weinreb Amides

One-pot procedures that combine multiple synthetic steps without isolating intermediates are highly desirable for improving efficiency and reducing waste. A two-step, one-pot method for synthesizing functionalized benzaldehydes involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, followed by a palladium-catalyzed cross-coupling reaction.[4][5]

Data Presentation
Weinreb Amide SubstrateOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methyl-4-bromobenzamidePhLi4-Phenylbenzaldehyde85[4]
N-methoxy-N-methyl-4-chlorobenzamiden-BuLi4-Butylbenzaldehyde78[4]
N-methoxy-N-methyl-3-bromobenzamideMeLi3-Methylbenzaldehyde82[4]
N-methoxy-N-methylbenzamide4-MeOPhLi4-Methoxybenzaldehyde75[4]
Experimental Protocol: One-Pot Synthesis from a Weinreb Amide

Materials:

  • Substituted N-methoxy-N-methylbenzamide (Weinreb amide)

  • Diisobutylaluminium hydride (DIBAL-H) or similar reducing agent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Organolithium or Grignard reagent

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the Weinreb amide (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere at -78 °C, a solution of DIBAL-H (1.1 mmol in hexanes) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour to form the stable aluminum hemiaminal intermediate.

  • The palladium catalyst (0.05 mmol) is then added to the reaction mixture.

  • The organolithium or Grignard reagent (1.5 mmol) is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, the combined organic layers are dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Logical Relationship Diagram

G start Substituted Weinreb Amide step1 Reduction (+ DIBAL-H, -78 °C) start->step1 intermediate Stable Aluminum Hemiaminal step1->intermediate step2 Pd-Catalyzed Cross-Coupling (+ Organometallic Reagent, Pd Catalyst) intermediate->step2 product Functionalized Benzaldehyde step2->product

One-pot synthesis of functionalized benzaldehydes.

Alternative Strategy: Direct C-H Functionalization

A paradigm shift in organic synthesis is the direct functionalization of C-H bonds. For benzaldehyde synthesis, this can involve the regioselective introduction of a formyl group onto an aromatic ring or the modification of a pre-existing aldehyde. Transition-metal catalysis is a powerful tool for this purpose, often employing directing groups to achieve high selectivity.

Conceptual Diagram

G cluster_0 C-H Activation Approach start Aromatic Substrate (with C-H bond) catalyst Transition Metal Catalyst (e.g., Rh, Pd, Ru) start->catalyst product Functionalized Benzaldehyde reagent Formylating Agent or Coupling Partner catalyst->reagent directing_group Directing Group (DG) (optional, for regioselectivity) directing_group->catalyst reagent->product

Conceptual overview of C-H functionalization.

This approach, while often requiring more complex catalyst systems, represents the cutting edge of synthetic efficiency, minimizing pre-functionalization steps and offering novel routes to complex molecules.

Conclusion

The choice of synthetic method for functionalized benzaldehydes depends on several factors, including the desired substitution pattern, substrate availability, and the importance of green chemistry principles.

  • Heterogeneous catalysis using reagents like Li/MgO offers a sustainable route from abundant starting materials.

  • Electrochemical synthesis provides a clean and highly efficient method for the oxidation of benzyl alcohols.

  • One-pot reduction/cross-coupling from Weinreb amides is a versatile and rapid method for accessing a variety of substituted benzaldehydes.

  • Direct C-H functionalization represents a powerful, though often more specialized, strategy for atom-economical synthesis.

By understanding the advantages and protocols of these alternative methods, researchers can select the most appropriate strategy for their specific synthetic goals, contributing to the advancement of efficient and sustainable chemical synthesis.

References

Cross-Validation of HPLC and GC-MS for Comprehensive Purity Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of purity is paramount to ensure the safety and efficacy of drug substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and widely employed analytical techniques for impurity profiling. While HPLC is the gold standard for non-volatile and thermally labile compounds, GC-MS excels in the analysis of volatile and semi-volatile substances.[1][2][3]

This guide provides an objective comparison of HPLC and GC-MS for purity analysis, supported by detailed experimental protocols and illustrative data. It emphasizes the importance of cross-validation using these orthogonal techniques to achieve a comprehensive understanding of a drug substance's purity profile.

The Complementary Nature of HPLC and GC-MS

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1] HPLC is highly versatile and can be applied to a broad range of compounds, including polar, non-volatile, and high-molecular-weight substances.[1] In contrast, GC is ideal for analytes that are volatile and thermally stable.[1] For comprehensive impurity profiling, employing both techniques provides a more complete picture, as one method may detect impurities that are invisible to the other. This practice of using orthogonal methods is a cornerstone of robust analytical validation.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of HPLC and GC-MS in the context of purity analysis. The data presented is illustrative and representative of typical findings when analyzing a hypothetical pharmaceutical compound amenable to both techniques.

ParameterHPLC with UV DetectionGC-MS
Purity of Main Compound (%) 99.599.6
Number of Impurities Detected 43 (Volatile)
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Relative Standard Deviation (RSD) for Purity < 1.0%< 1.5%
Analysis Time per Sample 15-30 minutes20-40 minutes

Note: This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific compound, impurities, and analytical method conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative methodologies for the purity analysis of a hypothetical active pharmaceutical ingredient (API) using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation and quantification of the API from its non-volatile impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • API reference standard and sample

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the API)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the API reference standard and the sample at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Calculate the purity of the sample using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile impurities and for providing confirmatory identification of the main compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade)

  • Helium (99.999% purity)

  • API reference standard and sample

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan

  • Mass Range: 40 - 550 amu

4. Sample Preparation:

  • Prepare a stock solution of the API reference standard and the sample at a concentration of 1.0 mg/mL in dichloromethane.

5. Data Analysis:

  • Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.

  • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for cross-validation and the logical decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis and Comparison Sample API Sample Prep_HPLC Dissolve in Aqueous/Organic Solvent Sample->Prep_HPLC Prep_GCMS Dissolve in Volatile Solvent Sample->Prep_GCMS HPLC HPLC-UV/DAD Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Purity & Impurity Profile (Non-Volatiles) HPLC->Data_HPLC Data_GCMS Purity & Impurity Profile (Volatiles) GCMS->Data_GCMS Cross_Validation Cross-Validation of Results Data_HPLC->Cross_Validation Data_GCMS->Cross_Validation

Caption: Experimental workflow for cross-validating HPLC and GC-MS purity results.

logical_relationship Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile Volatile->NonVolatile No Use_GCMS Primary Technique: GC-MS Volatile->Use_GCMS Yes Use_HPLC Primary Technique: HPLC NonVolatile->Use_HPLC Yes Cross_Validate_HPLC Cross-Validate with HPLC (for non-volatile impurities) Use_GCMS->Cross_Validate_HPLC Cross_Validate_GCMS Cross-Validate with GC-MS (for volatile impurities) Use_HPLC->Cross_Validate_GCMS Comprehensive_Profile Comprehensive Purity Profile Cross_Validate_HPLC->Comprehensive_Profile Cross_Validate_GCMS->Comprehensive_Profile

References

A Comparative Performance Analysis of 2-Chloro-6-hydroxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the development of pharmaceutical intermediates and bioactive molecules, the choice of starting materials is paramount to the efficiency and outcome of a reaction. This guide provides a comparative benchmark of 2-Chloro-6-hydroxybenzaldehyde against its parent compound, salicylaldehyde, and other derivatives in two pivotal heterocyclic ring-forming reactions: the Knoevenagel condensation for coumarin synthesis and the Rap-Stoermer reaction for benzofuran synthesis. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins, involving the reaction of a salicylaldehyde derivative with an active methylene compound. The presence of the ortho-chloro substituent in this compound can influence the electronic and steric environment of the aldehyde, thereby affecting reaction rates and yields.

Comparative Performance Data

The following table summarizes the performance of various substituted salicylaldehydes in the Knoevenagel condensation with active methylene compounds, leading to the formation of coumarin derivatives.

Starting AldehydeActive Methylene CompoundCatalyst/SolventReaction TimeYield (%)Reference
SalicylaldehydeDiethyl MalonatePiperidine/Ethanol7 hHigh[1]
SalicylaldehydeMeldrum's AcidK₂CO₃/WaterNot Specified92%[2]
SalicylaldehydeEthyl AcetoacetatePiperidine/Ethanol15 min - 24 hNot Specified
o-VanillinDimethyl MalonateLi₂SO₄Not Specified97%[3]
2-Chloro-6-fluorobenzaldehydeMalononitrilePiperidine/Ethanol2-4 h>90% (Typical)[4]
This compound Diethyl MalonatePiperidine/EthanolInferredExpected to be high

Note: Direct experimental data for this compound in this specific reaction was not available in the reviewed literature. The performance is inferred based on the high reactivity of the closely related 2-Chloro-6-fluorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of Coumarin-3-carboxylate from Salicylaldehyde

This protocol is a standard procedure for the Knoevenagel condensation to produce a coumarin derivative.

Materials:

  • Salicylaldehyde

  • Diethyl Malonate

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for the required time (typically monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a mixture of ice and hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.[5]

Protocol 2: Synthesis of 8-Chloro-coumarin-3-carboxylate from this compound (Adapted)

This protocol is adapted for this compound based on general Knoevenagel condensation procedures.

Materials:

  • This compound

  • Diethyl Malonate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water acidified with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 8-chlorocoumarin-3-carboxylate.

Reaction Pathway and Workflow

Knoevenagel_Condensation SAL 2-Chloro-6- hydroxybenzaldehyde CAT Base Catalyst (e.g., Piperidine) COND Reflux SAL->COND AMC Active Methylene Compound (e.g., Diethyl Malonate) AMC->COND CAT->COND SOL Solvent (e.g., Ethanol) SOL->COND PROD 8-Chlorocoumarin Derivative COND->PROD Cyclization & Dehydration

Caption: Knoevenagel condensation for 8-chlorocoumarin synthesis.

Rap-Stoermer Reaction for Benzofuran Synthesis

The Rap-Stoermer reaction is a classic method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones. The chloro-substituent on the aromatic ring of this compound is expected to influence the nucleophilicity of the phenoxide intermediate, potentially affecting the rate and efficiency of the cyclization step.

Comparative Performance Data

The following table provides an overview of the performance of substituted salicylaldehydes in the Rap-Stoermer reaction.

Starting Aldehydeα-HaloketoneBase/SolventTemperature (°C)Yield (%)Reference
Substituted Salicylaldehydesα-haloketonesTEA/Solvent-free13081-97%[6][7]
5-{[(4-chlorophenyl)thio]-methyl}-2-hydroxybenzaldehydeChloroacetoneK₂CO₃/Butan-2-oneRefluxNot Specified[2]
This compound ChloroacetoneK₂CO₃/AcetoneInferredExpected to be good to excellent

Note: While the synthesis of 7-chlorobenzofuran derivatives is documented, specific yield data for the direct Rap-Stoermer reaction of this compound was not explicitly found. The performance is inferred from general procedures for substituted salicylaldehydes.[6]

Experimental Protocols

Protocol 3: General Synthesis of 2-Acylbenzofuran from Salicylaldehyde

This protocol outlines a general procedure for the Rap-Stoermer reaction.

Materials:

  • Salicylaldehyde

  • α-Haloketone (e.g., Chloroacetone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or Butan-2-one

Procedure:

  • To a solution of salicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add the α-haloketone (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the 2-acylbenzofuran.

Protocol 4: Synthesis of 2-Acetyl-7-chlorobenzofuran from this compound (Adapted)

This protocol is adapted for the synthesis of the corresponding 7-chlorobenzofuran derivative.

Materials:

  • This compound

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Butan-2-one

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), chloroacetone (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in butan-2-one.

  • Heat the mixture at reflux temperature overnight (approximately 17 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the crude product by column chromatography to obtain 2-acetyl-7-chlorobenzofuran.[2]

Reaction Pathway and Workflow

Rap_Stoermer_Reaction cluster_workflow Experimental Workflow START Start REACT Mix Reactants & Base in Solvent START->REACT REFLUX Reflux Reaction (monitor by TLC) REACT->REFLUX WORKUP Workup: Filter, Evaporate, Extract REFLUX->WORKUP PURIFY Purification: Column Chromatography or Recrystallization WORKUP->PURIFY END End PURIFY->END

Caption: General workflow for the Rap-Stoermer reaction.

Conclusion

This compound serves as a valuable precursor for the synthesis of chloro-substituted coumarins and benzofurans. The presence of the electron-withdrawing chloro group at the ortho position can influence the reactivity of the aldehyde. While direct comparative studies with salicylaldehyde are not extensively documented, the available data on related compounds suggest that this compound is a competent substrate in both Knoevenagel condensation and Rap-Stoermer reactions, likely affording good to excellent yields under optimized conditions. The protocols and comparative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of reaction conditions for this specific substrate may lead to even more efficient and high-yielding transformations.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-hydroxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-6-hydroxybenzaldehyde (CAS No: 18362-30-6), ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a combustible solid and presents specific health hazards.

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use impervious gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.

In case of accidental release, prevent the substance from entering drains.[1] Spills should be swept up and collected in a suitable, closed container for disposal.[2]

II. Waste Classification and Disposal Route

As a halogenated organic compound, this compound must be treated as hazardous waste. It should not be disposed of down the drain or mixed with non-hazardous waste. The primary and recommended disposal method is incineration at an approved and licensed hazardous waste disposal facility.[2][3]

Hazard Profile Summary:

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Serious Eye DamageH318Causes serious eye damage.
Disposal Precautionary Statement P501 Dispose of contents/container to an approved waste disposal plant.

Source: Sigma-Aldrich Safety Data Sheet

III. Step-by-Step Disposal Protocol

  • Segregation: Keep waste this compound separate from other waste streams. It must be collected in a designated "Halogenated Organic Waste" container.

  • Containerization: Use a clearly labeled, sealed, and suitable container for collection. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal service. Adhere to all local, regional, and national regulations for hazardous waste transport and disposal.[2]

IV. Experimental Protocols: Spill Management

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate unnecessary personnel.

  • Containment: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The container with the collected spill waste must be disposed of as hazardous waste, following the procedures outlined above.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Chloro-6- hydroxybenzaldehyde Waste is_contaminated Is the material a spill or contaminated with other substances? start->is_contaminated collect_spill Contain with inert absorbent. Collect in a sealed, labeled container. is_contaminated->collect_spill Yes pure_waste Collect in a dedicated and labeled 'Halogenated Organic Waste' container. is_contaminated->pure_waste No store_waste Store waste container in a cool, dry, and well-ventilated area. collect_spill->store_waste pure_waste->store_waste contact_disposal Contact licensed hazardous waste disposal service. store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydroxybenzaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Profile and Hazards

PropertyData
CAS Number 18362-30-6
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
Appearance Solid
Melting Point 51-55 °C
Storage Temperature 2-8°C
Signal Word Danger
Hazard Statements Harmful if swallowed. Causes serious eye damage.

Source: Sigma-Aldrich

Operational Plan: Safe Handling and Personal Protective Equipment

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are paramount to minimize exposure risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[3][4]
Hand Protection Wear protective gloves (e.g., nitrile rubber).
Skin and Body Wear protective clothing, such as a lab coat, to prevent skin contact.[3]
Respiratory If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Handling Procedures:

  • Wash hands thoroughly after handling.[1][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][5]

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][5][6]

Emergency Response and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5][7] Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.

  • Do not mix with other waste.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[3][5][6]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

  • Handle uncleaned containers as you would the product itself.[8]

Workflow for Handling this compound

Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed with caution spill Spill or Exposure handling->spill If incident occurs cleanup Cleanup & Decontamination handling->cleanup After experiment first_aid First Aid spill->first_aid If exposure spill->cleanup If spill first_aid->handling Seek medical attention and reassess procedure storage Storage cleanup->storage Store unused chemical disposal Disposal cleanup->disposal Dispose of waste

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.